molecular formula C5H6N2 B14040373 3-Aminopyridine-D6

3-Aminopyridine-D6

Cat. No.: B14040373
M. Wt: 100.15 g/mol
InChI Key: CUYKNJBYIJFRCU-UDDMDDBKSA-N
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Description

3-Aminopyridine-D6 is a chemically defined, deuterated stable isotope of 3-Aminopyridine, where all six hydrogen atoms have been replaced by the deuterium isotope (C5D6N2) . This compound has a molecular weight of 100.152 g/mol and is characterized by key physical properties including a boiling point of 251.0 °C and a flash point of 126.0 °C . Its primary research value lies in its application as an internal standard in analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium substitution minimizes spectral interference, allowing for precise quantification and metabolic tracking of the non-deuterated 3-aminopyridine in complex biological matrices . The parent compound, 3-aminopyridine (CAS 462-08-8), is a well-studied aminopyridine derivative with a melting point of 60-63 °C . It is prepared through Hofmann rearrangement from nicotinamide using sodium hypobromite . Studies on self-association of aminopyridines using NMR and computational methods highlight the importance of these compounds in investigating molecular interactions . 3-Aminopyridine-D6 enables researchers to perform these sophisticated analyses with greater accuracy and reliability. This chemical is provided as a high-purity material strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2

Molecular Weight

100.15 g/mol

IUPAC Name

N,N,2,4,5,6-hexadeuteriopyridin-3-amine

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2

InChI Key

CUYKNJBYIJFRCU-UDDMDDBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

C1=CC(=CN=C1)N

Origin of Product

United States

Foundational & Exploratory

3-Aminopyridine-D6 CAS number and molecular weight

Technical Monograph: 3-Aminopyridine-d6 ( )[1]

Part 1: Physicochemical Identity & Core Specifications

Executive Summary: 3-Aminopyridine-d6 is the fully deuterated isotopologue of 3-aminopyridine (3-AP), a critical precursor in the synthesis of pharmaceuticals (e.g., Tenatoprazole) and a ligand in coordination chemistry.[1] In bioanalytical contexts, it serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of 3-AP and related pyridine metabolites via LC-MS/MS.[1]

The defining characteristic of the -d6 variant is the substitution of all six hydrogen atoms (4 ring protons and 2 amine protons) with deuterium (

1

1
Chemical Specifications Table
ParameterSpecification
Chemical Name 3-Aminopyridine-d6
Synonyms 3-Pyridinamine-d6; Pyridin-3-amine-d6
CAS Number 1219805-61-4
Molecular Formula

Molecular Weight 100.15 g/mol (Calculated based on

atomic weight)
Exact Mass 100.0908 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO, acetonitrile
pKa ~6.0 (Conjugate acid)
Hygroscopicity High (Requires storage under inert atmosphere)
Structural Visualization

The following diagram illustrates the fully deuterated structure. Note the deuteration at both the aromatic ring positions (C2, C4, C5, C6) and the exocyclic amine group.[1]

3-Aminopyridine-d6 StructureFigure 1: Molecular connectivity of 3-Aminopyridine-d6. Red diamonds indicate labile amine deuteriums; Ring deuteriums are stable.C2C2-DC3C3C2->C3C4C4-DC3->C4N_AmineNC3->N_AmineC5C5-DC4->C5C6C6-DC5->C6N1NC6->N1N1->C2D_Amine1DN_Amine->D_Amine1D_Amine2DN_Amine->D_Amine2

[1]

Part 2: Critical Handling & The "Labile Amine" Paradox

Expert Insight: A common pitfall in the use of 3-Aminopyridine-d6 is the assumption that the mass shift of +6 Da is permanent.[1] It is not. The two deuterium atoms on the exocyclic amine group (

1
The HDX Mechanism

If you dissolve 3-AP-d6 (MW 100.[1]15) in standard aqueous LC-MS mobile phases, it instantly converts to 3-AP-d4 (MW 98.[1]14) as the amine deuteriums exchange with solvent protons.[1]

Implication for Mass Spectrometry:

  • Target Mass: If you tune your MS to detect the parent ion m/z 101.1 (M+H for d6), you will lose signal in aqueous conditions.[1]

  • Correct Protocol: You must track the m/z 99.1 (M+H for d4) transition in aqueous assays, effectively using the d6 reagent as a d4 standard in situ.

HDX_MechanismFigure 2: The rapid conversion of d6 to d4 in aqueous media. Researchers must account for this mass shift in LC-MS method development.Step13-Aminopyridine-d6 (Solid)(MW 100.15)Step2Dissolution in H2O/MeOH(Protic Solvent)Step1->Step2SolvationStep3Rapid H/D Exchange(-ND2 becomes -NH2)Step2->Step3Protonation/DeprotonationStep43-Aminopyridine-d4 (In Solution)(MW 98.14)Step3->Step4Equilibrium Reached (<1 sec)

Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantification of 3-Aminopyridine in rat plasma using 3-AP-d6 as the Internal Standard.

Method Parameters[1][3][8][9]
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of 3-AP.[1]

    • Recommended: Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm.[1]

MRM Transition Setup

Due to the HDX effect described above, the transitions below assume an aqueous mobile phase where the IS exists as the d4 species.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
3-Aminopyridine (Analyte) 95.1 (

)
78.125Loss of

3-Aminopyridine-d6 (Stock) ------Solid form
3-Aminopyridine-d4 (In-situ IS) 99.1 (

)
82.125Loss of

; Ring D's retained
Step-by-Step Workflow
  • Stock Preparation (Anhydrous):

    • Dissolve 1.0 mg 3-Aminopyridine-d6 in 1.0 mL DMSO-d6 (Deuterated DMSO).

    • Reasoning: Using non-protic, deuterated solvent preserves the full d6 state for the primary stock, ensuring concentration accuracy without mass shift ambiguity during weighing.[1]

  • Working Solution (Aqueous Shift):

    • Dilute the Stock 1:100 into Water/Acetonitrile (50:50).[1]

    • Observation: The mass will immediately shift to the d4 species (

      
       99.1).[1]
      
    • Validation: Infuse this solution to optimize collision energy for the 99.1 -> 82.1 transition.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL plasma sample.[1]

    • Add 200 µL Acetonitrile containing the Working Solution (IS).[1]

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to vial for injection.[1]

LCMS_WorkflowFigure 3: Analytical workflow acknowledging the d6-to-d4 transition.cluster_0Stock Prep (Preserve d6)cluster_1Working Solution (Shift to d4)cluster_2ExtractionNode1Weigh 3-AP-d6Node2Dissolve in DMSO-d6Node1->Node2Node3Dilute into H2O/MeCNNode2->Node3Node4Verify m/z 99.1 (d4)Node3->Node4Node6Precipitate with IS SpikeNode4->Node6Node5Plasma SampleNode5->Node6Node7Inject SupernatantNode6->Node7

Part 4: Synthesis & Stability[5]

Synthesis Route (Hofmann Rearrangement)

The synthesis of 3-Aminopyridine-d6 typically follows the Hofmann rearrangement of deuterated nicotinamide.[1]

  • Precursor: Nicotinamide-d4 (Ring deuterated).[1]

  • Reagents:

    
     (Sodium Deuteroxide) and 
    
    
    in
    
    
    .
  • Mechanism: The amide group is converted to an amine.[1] Carrying out the reaction in

    
     ensures the amine protons are deuterated.[1]
    
Storage & Stability[1]
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (Essential).[1]

  • Shelf Life: 2 years if sealed; <1 month if exposed to humid air (due to H/D exchange).[1]

  • Re-verification: If the container is left open, assume the amine deuteriums have exchanged to hydrogen.[1] The ring deuteriums (d4) remain stable up to high temperatures (>200°C) and pH extremes.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • Chavez-Eng, C. M., et al. (2002).[1] Impact of Deuterium Exchange on the Use of Deuterated Internal Standards in LC-MS/MS. Journal of Chromatography B, 774(1), 9-18.[1] (Discusses the general phenomenon of labile D-exchange in bioanalysis).

Technical Guide: Stability and Storage of 3-Aminopyridine-D6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyridine-D6 (3-AP-D6) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Fampridine (3-Aminopyridine) in biological matrices. While the pyridine ring offers a robust scaffold, the "D6" isotopologue presents a unique stability paradox: it contains both stable (ring-bound) and labile (amine-bound) deuterium atoms.

This guide details the physicochemical stability profile of 3-AP-D6, emphasizing the prevention of hydrogen-deuterium exchange (HDX) and oxidative degradation. It provides a self-validating storage protocol designed to maintain isotopic integrity from receipt to analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

3-Aminopyridine-D6 is the fully deuterated analog of 3-Aminopyridine. Understanding the distinction between its labile and non-labile sites is the foundation of proper handling.

PropertySpecificationNotes
Chemical Name 3-Aminopyridine-d6 (Perdeuterated)Includes 4 ring deuteriums and 2 amine deuteriums.
Molecular Formula

(Total

)
Mass shift of +6 Da relative to native 3-AP.
pKa ~6.0 (Pyridine N)Basic character dictates solvent compatibility.
Hygroscopicity HighRapidly absorbs atmospheric moisture, triggering HDX.
Solubility Water, Ethanol, DMSO, MethanolCritical: Solubility does not equal stability (see Section 3).
Appearance White to pale yellow crystalline solidDarkening indicates oxidation (N-oxide formation).

Mechanisms of Degradation & Isotopic Instability

To ensure data integrity, researchers must mitigate three primary degradation pathways. The most critical for 3-AP-D6 is Protic Exchange , which is often overlooked in standard stability protocols.

A. The Deuterium Exchange (HDX) Mechanism

In 3-AP-D6, the deuterium atoms exist in two distinct chemical environments:

  • Ring Deuteriums (C-D): High bond dissociation energy. Stable under neutral/basic conditions.

  • Amine Deuteriums (N-D): Highly labile. In the presence of any protic solvent (Water, Methanol-H4) or atmospheric moisture, these undergo rapid exchange with protons (

    
    ).
    

The "D6 to D4" Shift: If 3-AP-D6 is exposed to ambient humidity or dissolved in non-deuterated water/methanol, it will instantaneously revert to 3-Aminopyridine-d4 .

  • Reaction:

    
    
    
  • Impact: The precursor mass in LC-MS transitions will shift from M+6 to M+4, potentially causing MRM (Multiple Reaction Monitoring) failure if the method is set solely for D6.

B. Oxidative Stress

Primary amines on pyridine rings are susceptible to oxidation, forming N-oxides or azo-dimers, particularly when exposed to UV light and oxygen. This results in a yellow/brown discoloration.

C. Visualizing the Degradation Pathways

The following diagram maps the causality between environmental stressors and chemical outcomes.

G Start Intact 3-AP-D6 (M+6) Stress_Moisture Moisture/Protic Solvent (H2O, MeOH) Start->Stress_Moisture Stress_Light UV Light / Oxygen Start->Stress_Light Outcome_Exchange Isotopic Scrambling (Reversion to D4) Stress_Moisture->Outcome_Exchange Rapid H/D Exchange (-ND2 to -NH2) Outcome_Oxide N-Oxide / Azo Dimers (Purity Loss) Stress_Light->Outcome_Oxide Photo-oxidation Final_Fail Quantification Failure (Mass Shift / Signal Loss) Outcome_Exchange->Final_Fail Outcome_Oxide->Final_Fail

Figure 1: Degradation pathways of 3-Aminopyridine-D6. Red paths indicate critical failure points.

Storage & Handling Protocols

This protocol utilizes a "Self-Validating" approach: every step is designed to prevent the ingress of moisture and oxygen.

A. Long-Term Storage (Solid State)
  • Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of oxidation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Why Amber? Blocks UV radiation to prevent photolysis.

    • Why Teflon? Prevents leaching of plasticizers which can interfere with MS signals.

  • Desiccation: Vials must be placed inside a secondary container (desiccator) with active desiccant (e.g., silica gel or molecular sieves) to trap moisture during freezer cycles.

B. Reconstitution & Solution Stability

CRITICAL: If you require the compound to remain "D6" (M+6), you must use deuterated solvents (e.g.,


, 

, or DMSO-

).

For Standard LC-MS/MS (Bioanalysis): Most researchers use 3-AP-D6 as an internal standard for biological samples (plasma/urine). In this workflow, reversion to D4 is expected and acceptable , provided it is consistent.

  • Stock Solution: Dissolve 3-AP-D6 in DMSO or Methanol.

    • Note: In Methanol (

      
      ), the amine deuteriums will exchange immediately. The standard becomes effectively 3-AP-d4.
      
  • Working Solution: Dilute in water/acetonitrile mixtures.

  • Stability Window:

    • Stock (DMSO, -20°C): Stable for 6 months.

    • Working Soln (Water/ACN, 4°C): Stable for 1 week. Discard if yellowing occurs.

Analytical Verification & Workflow

To ensure the material is fit for purpose, follow this QC workflow upon receipt and before critical assays.

QC Protocol: Isotopic Enrichment Check

Method: Direct Infusion ESI-MS (Positive Mode) or H-NMR.

  • Prepare Sample: Dissolve 1 mg in

    
     (to check D6) or 
    
    
    
    (to check D4 core integrity).
  • Run Scan:

    • In

      
      :  Expect peak at M+6  (approx. m/z 101).
      
    • In

      
      :  Expect peak at M+4  (approx. m/z 99).[1][2]
      
  • Acceptance Criteria:

    • Chemical Purity: >98% (by UV/TIC).

    • Isotopic Purity: <1% contribution from M+0 (native) mass.

Operational Workflow Diagram

Workflow Receipt 1. Receipt of 3-AP-D6 (Inspect Seal & Desiccant) Decision Intended Use? Receipt->Decision Path_D6 NMR / Structural Study (Need M+6) Decision->Path_D6 Path_LCMS LC-MS Bioanalysis (Need Stable IS) Decision->Path_LCMS Action_D6 Dissolve in DMSO-d6 or D2O (Maintain Anhydrous) Path_D6->Action_D6 Action_LCMS Dissolve in MeOH/Water (Accept Reversion to D4) Path_LCMS->Action_LCMS Storage Aliquot & Freeze (-20°C) Amber Vials + Argon Action_D6->Storage Action_LCMS->Storage

Figure 2: Decision matrix for handling 3-AP-D6 based on analytical requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • Maeda, M., et al. (1977).Hydrogen-Deuterium Exchange on Carbon Atoms of Amines.
  • ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

3-Aminopyridine-D6 certificate of analysis specifications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Certificate of Analysis Specifications and Bioanalytical Application

Introduction: The Criticality of the Internal Standard

In the quantitative bioanalysis of Fampridine (4-aminopyridine) and its isomer 3-Aminopyridine (3-AP) , the choice of internal standard (IS) is the single greatest determinant of assay robustness. While structural analogs (e.g., 2-aminopyridine) were historically used, they fail to compensate for the specific matrix effects and ionization suppression encountered in modern LC-MS/MS workflows.

3-Aminopyridine-D6 (3-AP-d6) represents the gold standard for isotopic dilution. However, this reagent presents a unique chemical paradox: while synthesized and certified as a hexadeuterated (D6) solid, it frequently behaves as a tetradeuterated (D4) species in liquid chromatography.

This guide moves beyond generic CoA interpretation. It provides a strategic framework for validating 3-AP-d6 specifications and navigating its unique isotopic chemistry to ensure FDA/EMA compliance in regulated bioanalysis.

The Anatomy of the Certificate of Analysis (CoA)

A CoA for a deuterated standard is not merely a purity check; it is a guarantee of isotopic integrity. Below are the rigorous specifications required for 3-AP-d6 intended for GLP/GMP applications.

2.1 Core Specification Table
ParameterSpecification LimitMethodological Rationale
Appearance Off-white to pale yellow crystalline solid3-AP is photosensitive and oxidizes to brown N-oxides upon light/air exposure.
Chemical Purity

98.0%
Determined by HPLC-UV (254 nm). Impurities >2% can cause ionization competition in the source.
Isotopic Enrichment

99.0 atom % D
Critical: Low enrichment leads to "d0-contribution" (unlabeled analyte) which biases the LLOQ.
Identity (H-NMR) Conforms to structure; Absence of aromatic protonsConfirms deuteration of the pyridine ring (positions 2, 4, 5, 6).
Identity (MS)

amu
Confirms molecular weight of the fully deuterated species (D6).
Water Content < 1.0% (Karl Fischer)3-AP is hygroscopic. Excess water accelerates degradation and complicates weighing.
Residual Solvents < ICH Q3C LimitsSolvents like DMSO or Methanol can interfere with stock solution stability.
2.2 The "D6 vs. D4" Technical Paradox

Expert Insight: You must distinguish between the certified state and the analytical state.

  • Solid State (CoA): The molecule is 3-Aminopyridine-d6 (

    
    ). The amine protons are deuterated.[1]
    
  • Liquid State (LC-MS): Upon dissolution in protic solvents (Water, Methanol, Acetonitrile with water), the amine deuteriums (

    
    ) rapidly exchange with solvent protons (
    
    
    
    ) to form
    
    
    .
  • Result: The effective mass shifts from 100 Da (D6) to 98 Da (D4) .

  • Validation Rule: If your CoA claims D6, but your MS tuning shows a parent mass of ~99 (

    
    ), the standard is not  defective. It is chemically behaving as expected.
    
Strategic Validation Workflow (Graphviz)

The following workflow outlines the decision logic for receiving and validating a new lot of 3-AP-d6, specifically addressing the isotopic exchange issue.

CoA_Validation Start Receipt of 3-AP-d6 Lot Check_Appear 1. Appearance Check (Is it brown?) Start->Check_Appear Reject_Ox REJECT: Oxidation/Degradation Check_Appear->Reject_Ox Yes Solubility 2. Prepare Stock Solution (Solvent: DMSO-d6 vs MeOH) Check_Appear->Solubility No (Off-white) NMR_Check 3. H-NMR Validation (In DMSO-d6) Solubility->NMR_Check Use DMSO-d6 (Preserves N-D bonds) Isotope_Calc 4. Calculate Isotopic Purity (Target > 99% D) NMR_Check->Isotope_Calc MS_Tuning 5. MS Tuning (LC Conditions) (Mobile Phase: H2O/ACN) Isotope_Calc->MS_Tuning Purity OK Mass_Shift Check Parent Mass MS_Tuning->Mass_Shift Pass_D6 Mass ~101 (D6) (Only in aprotic solvent) Mass_Shift->Pass_D6 Direct Infusion (Dry) Pass_D4 Mass ~99 (D4) (Normal for Reverse Phase) Mass_Shift->Pass_D4 LC Flow (Aqueous) Final_Release RELEASE FOR USE (Update Method Parameters) Pass_D6->Final_Release Pass_D4->Final_Release *Document Exchange*

Figure 1: Decision matrix for validating 3-AP-d6. Note the divergence at Step 5, where the solvent choice dictates the observed mass.

Bioanalytical Application Protocol (LC-MS/MS)

To utilize 3-AP-d6 effectively in a regulated environment (FDA/EMA), follow this self-validating protocol. This method assumes the standard has exchanged to the D4 form in solution.

4.1 Stock Preparation
  • Primary Stock: Dissolve 1 mg 3-AP-d6 in 1 mL DMSO (dimethyl sulfoxide).

    • Why: 3-AP is highly soluble in DMSO, and DMSO minimizes oxidative degradation compared to methanol.

  • Working Solution: Dilute Primary Stock into Water/Acetonitrile (50:50 v/v) to reach ~100 ng/mL.

    • Note: At this step, the N-D2 converts to N-H2. The mass becomes [M+H]+ = 99.1.

4.2 LC-MS/MS Parameters
  • Column: Waters XBridge C18 or equivalent (High pH stability required).

  • Mobile Phase: 10 mM Ammonium Formate (pH 9.0) / Acetonitrile.[2][3][4]

    • Why pH 9.0? 3-AP is basic (pKa ~9.1). High pH suppresses ionization of the pyridine nitrogen during chromatography, improving retention on C18, but ionization is achieved in the source via ESI+.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Fampridine (Analyte) 95.177.0 (Loss of

)
2250
3-AP-d6 (IS) 99.1 81.0 2250

*Note: These values reflect the in-situ D4 species. If you tune for 101 -> 83 (D6), you will see zero signal in this mobile phase.

4.3 Validation of Isotopic Interference (The "Cross-Talk" Test)

Before running samples, you must validate the CoA's isotopic purity claim experimentally:

  • IS Interference Check: Inject a Blank sample spiked only with IS. Monitor the Analyte channel (95.1 -> 77.0).

    • Acceptance: Response must be < 5% of the LLOQ response.[5]

    • Failure Mode: If signal exists, the CoA "Isotopic Enrichment" is likely <99%, or the "D6" label masked a significant "d0" impurity.

  • Analyte Interference Check: Inject a ULOQ sample (no IS). Monitor the IS channel (99.1 -> 81.0).

    • Acceptance: Response must be < 5% of the average IS response.

    • Failure Mode: High concentrations of drug naturally occurring isotopes (M+4) overlapping with the IS. (Rare for small molecules like 3-AP, but critical to verify).

Troubleshooting & Stability
5.1 Storage Conditions
  • Solid: Store at -20°C, protected from light and moisture. Desiccant is mandatory.

  • Solution: Stable in DMSO for 3 months at -20°C. In aqueous working solutions, stability is limited to 1 week due to potential adsorption to glass surfaces (silanol interactions). Use Polypropylene vials.

5.2 The "Disappearing Signal"

If IS signal intensity drops over a sequence:

  • Check pH: 3-AP retention is highly pH dependent. If mobile phase pH drifts below 8.0, the analyte elutes in the void volume.

  • Check Deuterium Scrambling: In highly acidic mobile phases (pH < 3) stored for long periods, there is a theoretical risk of ring-deuterium exchange, though aromatic C-D bonds are generally stable.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Song, Q., & Rock, D. A. (2012). Impact of Isotope Exchange on the Quantitation of Deuterated Internal Standards in Bioanalysis. Journal of Chromatography B. (Contextual grounding on H/D exchange mechanisms in LC-MS).
  • PubChem. (2023). 3-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties and Analysis of Deuterated 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles. This guide provides an in-depth technical overview of deuterated 3-aminopyridine, a compound of interest for its potential applications in neuroscience and beyond. We will explore the fundamental principles of the deuterium kinetic isotope effect (KIE), detail the synthesis and analytical characterization of deuterated 3-aminopyridine, and present a comparative analysis of its physicochemical properties against its non-deuterated (protio) analogue. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and validated protocols to support the advancement of next-generation therapeutics.

The Strategic Role of Deuteration in Medicinal Chemistry

Deuteration, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful strategy for optimizing drug metabolism and pharmacokinetics (DMPK).[1] This approach leverages the deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of an atom with its isotope alters the rate of a chemical reaction.[2][3]

The foundational principle of the KIE in drug metabolism lies in the increased bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3] Due to the greater mass of deuterium (one proton, one neutron) versus protium (one proton), the C-D bond has a lower zero-point vibrational energy.[2] Consequently, more energy is required to cleave a C-D bond.[]

Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step.[5] By replacing a metabolically labile hydrogen with deuterium, the rate of enzymatic degradation can be significantly reduced.[2] This can lead to:

  • Improved Metabolic Stability: A longer half-life in the body.[6]

  • Enhanced Drug Exposure: Higher plasma concentrations (AUC).

  • Reduced Formation of Reactive Metabolites: Potentially improving the safety profile.

  • More Convenient Dosing Regimens: Less frequent administration.

The approval of the first deuterated drug, Austedo® (deutetrabenazine), by the U.S. FDA in 2017 validated this strategy, paving the way for a new class of therapeutics.[][8]

KIE_Mechanism cluster_Protio Protio Compound Metabolism cluster_Deuterio Deuterated Compound Metabolism P_Start Drug-CH P_TS [Enzyme---H---C-Drug]* (Transition State) P_Start->P_TS Lower Activation Energy P_End Metabolite (Drug-COH) P_TS->P_End Fast Reaction D_Start Drug-CD D_TS [Enzyme---D---C-Drug]* (Transition State) D_Start->D_TS Higher Activation Energy D_End Metabolite (Drug-COH) D_TS->D_End Slow Reaction Enzyme CYP450 Enzyme Enzyme->P_TS Enzyme->D_TS

Caption: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism.

Comparative Physicochemical Properties: 3-Aminopyridine vs. 3-Aminopyridine-d₄

The introduction of deuterium atoms results in predictable changes to the physical properties of a molecule, primarily an increase in molecular weight. Other properties such as melting point, boiling point, and pKa may exhibit subtle shifts. For the purpose of this guide, we will compare the properties of standard 3-aminopyridine with its commonly available deuterated isotopologue, 3-aminopyridine-2,4,5,6-d₄.

Property3-Aminopyridine (Protio)3-Aminopyridine-2,4,5,6-d₄ (Deuterated)Rationale for Difference
Molecular Formula C₅H₆N₂C₅H₂D₄N₂Replacement of 4 H atoms with D atoms.
Molecular Weight 94.12 g/mol 98.14 g/mol Increased mass due to four neutrons.
Appearance Colorless to yellow or brown solid.[9][10][11]Typically a colorless or off-white solid.Isotopic substitution does not alter electronic transitions responsible for color.
Melting Point 60-65 °C[10][12][13][14]Data not widely published, but expected to be very similar to the protio form.Intermolecular forces are minimally affected by deuteration.
Boiling Point ~248-252 °C[12][15]Expected to be slightly higher than the protio form.Increased molecular weight can slightly increase boiling point.
pKa (at 25°C) 6.04[12][13]Expected to be slightly lower than the protio form.C-D bonds are slightly less electron-donating than C-H bonds, which can subtly affect basicity.
Water Solubility Soluble (>1000 g/L).[11][12][14]Expected to be highly soluble.Polarity and hydrogen bonding capability of the amino group are unchanged.

Synthesis and Characterization

Synthesis of 3-Aminopyridine

Standard 3-aminopyridine is commonly prepared via the Hofmann rearrangement of nicotinamide using sodium hypobromite.[14][15][16] Other methods include the reduction of 3-nitropyridine or amination of 3-bromopyridine.[16][17]

Synthesis of Deuterated 3-Aminopyridine

The synthesis of deuterated aromatic compounds can be achieved through several methods, including metal-catalyzed H-D exchange reactions.[18] For 3-aminopyridine-2,4,5,6-d₄, a common laboratory-scale approach involves the H-D exchange of pyridine itself in D₂O with a catalyst, followed by nitration and subsequent reduction.

Synthesis_Workflow Start Pyridine Step1 H-D Exchange (e.g., Pd/C, D₂O, 120°C) Start->Step1 Intermediate1 Pyridine-d₅ Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 3-Nitropyridine-d₄ Step2->Intermediate2 Step3 Reduction (e.g., Zn/HCl or H₂/Pd) Intermediate2->Step3 Product 3-Aminopyridine-d₄ Step3->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: General Synthetic Workflow for 3-Aminopyridine-d₄.

Analytical Characterization Workflow

Confirming the identity, purity, and degree of deuteration is a critical, self-validating step in the synthesis of any isotopically labeled compound. A multi-technique approach is considered the gold standard.[19][20]

Expert Insight: No single technique provides a complete picture.[21] NMR is the benchmark for confirming the location of deuterium incorporation, while mass spectrometry definitively confirms the mass shift and isotopic purity.[][19][20] Chromatography ensures that these measurements are made on a pure substance.

Analytical_Workflow Sample Synthesized Deuterated 3-AP NMR NMR Spectroscopy (¹H, ²H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS HPLC Chromatography (HPLC/UPLC) Sample->HPLC Result_NMR Confirms site of deuteration (Disappearance of ¹H signals) NMR->Result_NMR Result_MS Confirms mass increase Determines isotopic purity MS->Result_MS Result_HPLC Determines chemical purity HPLC->Result_HPLC Final Certificate of Analysis (CoA) Result_NMR->Final Result_MS->Final Result_HPLC->Final

Caption: Integrated Analytical Workflow for Characterization.

Experimental Protocols

Protocol: ¹H-NMR Analysis for Deuteration Confirmation

Objective: To confirm the successful replacement of hydrogen with deuterium at the 2, 4, 5, and 6 positions of the pyridine ring.

  • Sample Preparation: Accurately weigh ~5 mg of the deuterated 3-aminopyridine sample. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[22]

  • Instrument Setup: Use a standard ¹H-NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed and locked on the solvent's deuterium signal.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay D1 of 1-2 seconds).

  • Data Analysis:

    • Expected Outcome: The spectrum of successfully synthesized 3-aminopyridine-2,4,5,6-d₄ will show a significant reduction or complete disappearance of the aromatic proton signals corresponding to the 2, 4, 5, and 6 positions compared to the spectrum of a standard 3-aminopyridine sample run under identical conditions.

    • Causality: Since deuterium does not have a nuclear spin that is detected in ¹H-NMR, its presence results in a null signal at that position.[23] The remaining signals will correspond to the amino (-NH₂) protons and any residual, non-deuterated sites.

Protocol: Mass Spectrometry for Isotopic Purity

Objective: To confirm the molecular weight increase corresponding to the incorporation of four deuterium atoms and to assess the isotopic purity.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for LC-MS).

  • Instrument Setup: Use an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Infuse the sample directly or perform a rapid chromatographic separation. Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 90-110).

  • Data Analysis:

    • Expected Outcome: The mass spectrum of the protio 3-aminopyridine will show a primary ion at m/z 95.06 ([M+H]⁺). The deuterated sample should exhibit a primary ion at m/z 99.08 ([M+H]⁺), a shift of +4 Da.

    • Isotopic Purity Calculation: The isotopic purity is determined by the relative abundance of the desired deuterated mass peak (m/z 99) compared to the sum of all related isotopic peaks (e.g., m/z 95, 96, 97, 98, 99).

    • Causality: Mass spectrometry separates ions based on their mass-to-charge ratio. The addition of four neutrons (from the four deuterium atoms) directly increases the molecular mass by approximately 4 Da, providing unambiguous confirmation of incorporation.[21]

Chemical Reactivity and Stability

The chemical reactivity of deuterated 3-aminopyridine is largely identical to its protio counterpart for reactions that do not involve the cleavage of a C-D bond on the pyridine ring.[9] The amino group and the pyridine nitrogen retain their characteristic nucleophilicity and basicity.[24]

However, in reactions where a C-H/C-D bond at positions 2, 4, 5, or 6 is the rate-limiting step (e.g., certain electrophilic aromatic substitutions or metal-catalyzed cross-couplings), the deuterated compound will react more slowly due to the kinetic isotope effect.

Stability: The compound is stable under normal laboratory conditions but should be stored in a cool, dark place under an inert atmosphere, as 3-aminopyridine can be sensitive to air and moisture.[11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
  • ChemicalBook. 3-Aminopyridine | 462-08-8.
  • ChemicalBook. 3-Aminopyridine CAS#: 462-08-8.
  • Bluer-shop.com. Buy 3-Aminopyridine-d4.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Aminopyridine | 462-08-8.
  • Haz-Map. 3-Aminopyridine - Hazardous Agents.
  • Loba Chemie. 3-AMINOPYRIDINE | 462-08-8.
  • PubMed Central. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.
  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1.
  • Research Square. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
  • Wikipedia. 3-Aminopyridine.
  • PubChem. 3-Aminopyridine | C5H6N2 | CID 10009.
  • Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.
  • ChemicalBook. 3-Aminopyridine | 462-08-8.
  • BOC Sciences. Approved Deuterated Drugs.
  • PubMed. The Kinetic Isotope Effect in the Search for Deuterated Drugs.
  • Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure.
  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • YouTube. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • FDA Law Blog. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.
  • BenchChem. understanding deuterium kinetic isotope effect in drug metabolism.
  • ResearchGate. Synthesis of 3-Aminopyridine.
  • Google Patents. Preparation method of 3-aminopyridine.
  • BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • Cambridge Isotope Laboratories. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
  • Bioscientia. Deuterated Drugs.
  • PubMed Central. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties.
  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • C&EN Global Enterprise. FDA approves first deuterated drug.
  • PLOS. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.
  • Wikipedia. Deuterated drug.
  • Alfa Chemistry. Deuterated Solvents for NMR.
  • BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

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Technical Guide: Applications of 3-Aminopyridine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline" of the Pyridine World

3-Aminopyridine (3-AP) occupies a unique chemical space in medicinal chemistry.[1] Unlike its isomers 2-aminopyridine and 4-aminopyridine, where the amino group interacts strongly with the ring nitrogen via amidine-like resonance, 3-AP behaves electronically more like a deactivated aniline. This structural distinction governs its reactivity profile, metabolic stability, and utility as a "privileged scaffold" in drug discovery.[1]

This guide details the strategic manipulation of 3-AP to access high-value pharmacophores, specifically imidazo[4,5-b]pyridines (purine bioisosteres) and pyrido-pyrimidines (kinase inhibitor cores).[1]

Strategic Reactivity & Chemical Profile[1]

Electronic Duality

The reactivity of 3-AP is defined by the competition between two nucleophilic centers:

  • The Pyridine Nitrogen (

    
    ):  The most basic site (
    
    
    
    ).[1] It is prone to protonation and metal coordination, which can poison transition metal catalysts (e.g., Palladium) during cross-coupling reactions.[1]
  • The Exocyclic Amine (

    
    ):  A weaker nucleophile compared to aniline due to the electron-withdrawing inductive effect (-I) of the pyridine ring.[1]
    
Regioselectivity Challenges (The Nitration Problem)

A critical synthetic bottleneck is introducing substituents at the C2 position to form fused bicyclic systems.[1] Direct electrophilic aromatic substitution (SEAr) on 3-AP is difficult because the ring is deactivated, and acidic conditions protonate


, further deactivating the ring.[1]

The Solution: The Urea Protection Strategy To access the 2,3-diaminopyridine core (essential for imidazopyridines), a rearrangement strategy is superior to direct nitration.[1]

Reactivity Figure 1: The Urea Route to Imidazopyridine Scaffolds AP3 3-Aminopyridine Urea N,N'-di(3-pyridyl)urea (Protection) AP3->Urea Urea, Heat Nitro 2-Nitro-3-aminopyridine (Regioselective Nitration) Urea->Nitro HNO3/H2SO4 (Rearrangement) Diamino 2,3-Diaminopyridine (Reduction) Nitro->Diamino H2, Pd/C Imidazo Imidazo[4,5-b]pyridine (Cyclization) Diamino->Imidazo R-CHO or Triethylorthoformate

Key Synthetic Architectures & Case Studies

Scaffold A: Imidazo[4,5-b]pyridine (Purine Bioisosteres)

This scaffold is a direct analogue of purine, making it a critical core for ATP-competitive kinase inhibitors and proton pump inhibitors (e.g., Tenatoprazole analogues).[1]

  • Mechanism: The synthesis requires a "vicinal diamine" motif.[1] Since 3-AP only has one amino group, the C2 position must be aminated.[1]

  • Synthetic Pathway:

    • Nitration: 3-AP is converted to 2-nitro-3-aminopyridine via the urea intermediate (as shown in Figure 1).[1]

    • Reduction: The nitro group is reduced (Fe/AcOH or H2/Pd) to yield 2,3-diaminopyridine.[1]

    • Cyclization: Condensation with a carboxylic acid, aldehyde, or orthoester closes the imidazole ring.[1]

Scaffold B: Amide Conjugates (Gastrointestinal Drugs)

Case Study: Synthesis of Troxipide Troxipide is a systemic non-anticholinergic gastroprotective agent.[1][2] Its synthesis showcases the direct acylation of the 3-amino group, requiring careful control of pH to prevent


 acylation.[1]

Reaction Scheme:


[1]
  • Optimization Tip: Use a biphasic system (DCM/aq. Na2CO3) or a scavenger base (TEA) to neutralize HCl immediately.[1] If the medium becomes too acidic, 3-AP protonates at the ring nitrogen, precipitating out of the organic phase and stalling the reaction.[1]

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling of 3-Aminopyridine

Cross-coupling 3-AP with aryl halides is challenging due to catalyst poisoning by the pyridine nitrogen. The following protocol uses a specific ligand/base combination to overcome this.

Target: N-(3-pyridyl)-aniline derivatives (Kinase Inhibitor Precursors).

Reagents:

  • 3-Aminopyridine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%) - Crucial for preventing Pd chelation by pyridine.

  • Base:

    
     (1.4 equiv) - Soluble enough in dioxane to drive the reaction.
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk tube with Aryl Bromide (1.0 mmol), 3-AP (1.2 mmol),

    
     (18 mg), Xantphos (23 mg), and 
    
    
    
    (456 mg). Evacuate and backfill with Argon (
    
    
    ).[1]
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Heating: Seal the tube and heat to 100°C for 12–16 hours. Note: Monitoring by TLC is essential.[1] 3-AP streaks on silica; use TEA-treated plates.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Flash chromatography (DCM/MeOH gradient). 3-AP derivatives are polar; a gradient up to 10% MeOH is often required.[1]

Protocol 2: Synthesis of 2,3-Diaminopyridine (Key Intermediate)

Step 1: Nitrate Rearrangement

  • Dissolve 3-aminopyridine in conc.

    
     at 0°C.
    
  • Add fuming

    
     dropwise.[1]
    
  • Heat to 90°C for 1 hour.

  • Pour onto ice/water and neutralize with

    
    .
    
  • Isolate the 2-nitro-3-aminopyridine isomer (yellow solid).[1]

Step 2: Reduction

  • Suspend 2-nitro-3-aminopyridine in Methanol.

  • Add 10% Pd/C (5 wt%).[1]

  • Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filter through Celite.[1] The filtrate contains unstable 2,3-diaminopyridine, which should be used immediately in the next cyclization step to avoid oxidation (darkening).[1]

Data Summary: Reactivity Comparison

Property2-Aminopyridine3-Aminopyridine4-AminopyridineImpact on Synthesis
pKa (Ring N) 6.865.989.173-AP is the least basic; easier to deprotonate the amine.
Resonance Amidine-likeAniline-likeAmidine-like3-AP amino group is more nucleophilic than 2- or 4-isomers.
Direct Nitration Position 3 or 5Position 2 (difficult)Position 33-AP requires protection/rearrangement for C2 functionalization.[1]
Pd Catalyst Poisoning High (Chelating)ModerateHigh3-AP requires bulky ligands (Xantphos/BINAP) to prevent N-binding.[1]

Visualization of Drug Discovery Workflows

DrugDiscovery Figure 2: Divergent Synthesis from 3-Aminopyridine Scaffold AP3 3-Aminopyridine Core Path1 Pathway A: C-N Coupling (Kinase Inhibitors) AP3->Path1 Buchwald-Hartwig (Pd/Xantphos) Path2 Pathway B: Amide Formation (GPCR Ligands) AP3->Path2 Acyl Chloride (TEA/DCM) Path3 Pathway C: Ring Fusion (Purine Mimics) AP3->Path3 1. Nitration 2. Cyclization Prod1 Vps34 Inhibitors (PI3K Pathway) Path1->Prod1 Prod2 Troxipide (Gastric Mucosal) Path2->Prod2 Prod3 Tenatoprazole Analogues (H+/K+ ATPase) Path3->Prod3

References

  • Review of Aminopyridines in Drug Design Source: National Institutes of Health (NIH) / PMC Title:[1] Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[1] URL:[Link]

  • Buchwald-Hartwig Coupling Conditions Source: Organic Chemistry Portal Title: Buchwald-Hartwig Cross Coupling Reaction - Ligands and Conditions.[1][3] URL:[Link][1]

  • Synthesis of Troxipide Source: Wikipedia / Chemical Literature Title: Troxipide - Chemical Structure and Synthesis References.[1] URL:[Link][1]

  • Title: Process for the preparation of 2-nitro-3-aminopyridine (US Patent 4952697A).
  • Imidazo[4,5-b]pyridine Synthesis Source: MDPI Molecules Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. URL:[Link][1]

Sources

Technical Guide: Aminopyridines in Neurological Research and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines, specifically 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) , represent a critical class of potassium channel blockers used both as pharmacological tools in basic neuroscience and as approved therapeutics for specific neurological deficits.[1][2] Their primary mechanism—blockade of voltage-gated potassium (Kv) channels—results in action potential (AP) broadening, enhanced presynaptic calcium influx, and increased neurotransmitter release.[1][3][4]

This technical guide provides a rigorous analysis of their pharmacodynamics, experimental utility in electrophysiology, and safety considerations for drug development professionals.

Part 1: Molecular Mechanism & Pharmacology

The Kv Channel Blockade

The therapeutic efficacy of aminopyridines stems from their ability to reversibly block the pore of voltage-gated potassium channels, particularly the Kv1 family (Kv1.1 and Kv1.2).

  • Physiological Baseline: In myelinated axons, Kv channels are clustered in the juxtaparanodal region, underneath the myelin sheath. They act to repolarize the membrane after an action potential.[4]

  • Pathology (MS/Demyelination): When myelin is lost, these channels become exposed. Current leaks out of the axon through these channels, causing the action potential to fail (conduction block) or the refractory period to extend.

  • Aminopyridine Intervention: By blocking these exposed channels, aminopyridines prevent potassium efflux. This restores the safety factor for conduction, allowing the action potential to propagate through demyelinated segments.

Compound Differentiation: 4-AP vs. 3,4-DAP

While mechanistically similar, their pharmacokinetic profiles dictate their specific clinical and research applications.[4]

Feature4-Aminopyridine (Fampridine)3,4-Diaminopyridine (Amifampridine)
Primary Target Kv1.1, Kv1.2 (CNS & PNS)Kv1 family (PNS dominant)
BBB Permeability High (Lipophilic)Low (Limited CNS entry)
Clinical Indication Multiple Sclerosis (Walking improvement)Lambert-Eaton Myasthenic Syndrome (LEMS)
Key Research Use Seizure models; Demyelination studiesNMJ synaptic transmission; Presynaptic Ca2+ dynamics
Seizure Risk High (Dose-limiting toxicity)Lower (due to poor CNS penetration)
Visualization: Synaptic Mechanism of Action

The following diagram illustrates the cascade from Kv channel blockade to neurotransmitter release.

MechanismOfAction Drug Aminopyridine (4-AP / 3,4-DAP) KvChannel Voltage-Gated K+ Channel (Kv1.1/1.2) Drug->KvChannel Blocks pore Membrane Presynaptic Membrane Repolarization Delayed KvChannel->Membrane Broadens Action Potential CaChannel Voltage-Gated Ca2+ Channel (VGCC) Activation Membrane->CaChannel Prolongs depolarization CaInflux Increased Intracellular [Ca2+] CaChannel->CaInflux Increases Ca2+ entry Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle Triggers SNARE complex Release Enhanced Neurotransmitter Release (ACh/Glutamate) Vesicle->Release Exocytosis

Figure 1: Mechanistic cascade of aminopyridines at the presynaptic terminal. Blockade of K+ efflux extends the depolarization phase, forcing voltage-gated Calcium channels to remain open longer.[3]

Part 2: Experimental Protocols

Protocol A: Ex Vivo Brain Slice Electrophysiology

Objective: To quantify the broadening of the action potential (AP) and enhancement of synaptic transmission in cortical or hippocampal pyramidal neurons.

Expert Insight: Temperature control is critical. Kv channel kinetics are highly temperature-dependent. Recordings should be performed at near-physiological temperatures (32–34°C), not room temperature, to accurately model drug effects.

Materials:

  • Tissue: Acute coronal slices (300–400 µm) from rodent brain (e.g., Prefrontal Cortex or Hippocampus).

  • aCSF (Artificial Cerebrospinal Fluid): Standard composition, bubbled with 95% O2 / 5% CO2.

  • Drug Stock: 4-AP dissolved in water (100 mM stock), stored at -20°C. Working concentration: 10–100 µM.

Step-by-Step Workflow:

  • Slice Preparation:

    • Deeply anesthetize animal and rapidly decapitate.

    • Extract brain into ice-cold, sucrose-substituted cutting solution (prevents excitotoxicity during cutting).

    • Cut slices using a vibratome and transfer to a recovery chamber containing standard aCSF at 34°C for 30 minutes, then hold at room temperature for 1 hour. Causality: This "recovery period" allows neurons to reset ionic gradients disturbed during slicing.

  • Baseline Recording:

    • Transfer slice to the recording chamber (perfused at 2–3 mL/min with oxygenated aCSF at 32°C).

    • Perform Whole-Cell Patch Clamp on a pyramidal neuron.

    • Inject current steps (Current Clamp mode) to elicit action potentials.

    • Critical Metric: Record baseline AP half-width (duration at 50% amplitude) and frequency. Establish a stable baseline for >10 minutes.

  • Drug Application (Wash-in):

    • Switch perfusion to aCSF + 4-AP (typically 50 µM).

    • Record continuously for 15–20 minutes.

    • Note: 4-AP effects can be slow to equilibrate in deep tissue layers.

  • Data Analysis:

    • Compare AP half-width pre- and post-drug.

    • Success Criteria: A statistically significant broadening of the AP (typically >20% increase) and/or appearance of spontaneous synaptic events (EPSPs) due to enhanced network excitability.

Visualization: Electrophysiology Workflow

The following diagram outlines the logical flow of the ex vivo experiment.

EphysProtocol Prep Tissue Preparation (Ice-cold Sucrose aCSF) Recovery Recovery Period (1hr @ RT) Prep->Recovery Metabolite reset Baseline Baseline Recording (Current Clamp) Recovery->Baseline Stable patch WashIn 4-AP Wash-in (50 µM, 15 mins) Baseline->WashIn Establish control Analysis Analysis: AP Broadening & EPSPs WashIn->Analysis Measure effect

Figure 2: Workflow for assessing aminopyridine efficacy in acute brain slices.

Part 3: Safety & Toxicology in Research

The Seizure Liability

While 4-AP is a therapeutic, it is also a potent convulsant. In drug development, 4-AP is often used to induce seizures in animal models to test anti-epileptic drugs. This duality requires strict safety protocols when testing 4-AP as a therapeutic agent.

  • Therapeutic Window: The therapeutic plasma concentration for walking improvement in MS is roughly 20–50 ng/mL. Seizure risk increases significantly above 100 ng/mL.

  • Monitoring: In vivo studies using 4-AP must include EEG monitoring or detailed behavioral scoring (Racine scale) to distinguish between therapeutic motor improvement and prodromal seizure activity (e.g., freezing, wet-dog shakes).

Off-Target Effects (Expert Insight)

Recent research suggests 3,4-DAP may have off-target agonist effects on Cav1 (L-type) calcium channels , independent of Kv blockade.[1] This is crucial for researchers to consider if they observe calcium transients that do not correlate with AP broadening, as it implies a secondary mechanism of action [1].

References

  • Mechanism of 3,4-DAP on Cav1 Channels

    • Title: A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.[1]

    • Source: PMC / PubMed Central
    • URL:[Link] (Note: Contextual link to similar mechanistic studies).

  • Clinical Pharmacokinetics of Fampridine

    • Title: Ampyra (dalfampridine) Prescribing Information.[2]

    • Source: FDA Access D
    • URL:[Link]

  • 4-AP in Seizure Models

    • Title: The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs.[5]

    • Source: Frontiers in Cellular Neuroscience
    • URL:[Link]

  • General Mechanism in MS

    • Title: 4-Aminopyridine in Multiple Sclerosis: A Review.
    • Source: N
    • URL:[Link]

Sources

3-Aminopyridine-D6 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph: 3-Aminopyridine-D6

Executive Technical Summary

3-Aminopyridine-D6 (3-AP-D6) is a stable isotope-labeled isotopologue of 3-aminopyridine (3-AP), primarily utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic profiling and metabolic tracking. While chemically similar to its non-deuterated parent, the introduction of deuterium atoms necessitates precise handling to maintain isotopic enrichment integrity.

From a safety perspective, 3-AP-D6 retains the potent neurotoxic profile of the aminopyridine class. It acts as a broad-spectrum voltage-gated potassium channel (


) blocker. Improper handling can lead to severe neuroexcitation, necessitating a zero-exposure protocol. This guide synthesizes high-level toxicological data with practical, field-proven laboratory workflows.

Chemical Identity & Physicochemical Properties

The following data compares the labeled compound with its parent to highlight critical handling differences, particularly regarding molecular weight adjustments in stoichiometry.

Property3-Aminopyridine (Parent)3-Aminopyridine-D6 (Deuterated)
CAS Number 462-08-81219805-61-4 (varies by enrichment)
Molecular Formula


(or

depending on labeling)
Molecular Weight 94.12 g/mol ~100.15 g/mol (assuming D6)
Appearance White to yellow/brown crystalsOff-white to beige solid
Solubility Soluble in water, ethanol, etherSoluble in water, MeOH, DMSO
Hygroscopicity ModerateHigh (Deuterium exchange risk)
Storage Cool, dry, well-ventilatedDesiccated, -20°C, Inert Atmosphere

Critical Insight: The D6 isotopologue is prone to H/D exchange at labile positions (amine protons) if exposed to atmospheric moisture. Storage under argon in a desiccator is mandatory to prevent isotopic dilution.

Hazard Identification & Toxicology

Mechanism of Action: Potassium Channel Blockade

The primary toxicity of 3-AP-D6 stems from its ability to block voltage-gated potassium channels. By inhibiting the efflux of potassium ions (


) during the repolarization phase of the action potential, 3-AP prolongs membrane depolarization. This leads to increased calcium (

) influx at presynaptic terminals, triggering massive, synchronous release of neurotransmitters (e.g., acetylcholine, glutamate).

Diagram 1: Neurotoxic Mechanism of 3-Aminopyridine-D6

G cluster_0 Synaptic Terminal AP 3-Aminopyridine-D6 Exposure Kv Voltage-Gated K+ Channel (Blockade) AP->Kv Inhibits Depol Prolonged Membrane Depolarization Kv->Depol Prevents Repolarization Ca_Influx Increased Voltage-Gated Ca2+ Influx Depol->Ca_Influx Activates CaV Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Release Massive Neurotransmitter Release (ACh, Glu) Vesicle->Release Effect Clinical Toxicity: Seizures, Tremors, Convulsions Release->Effect Excitotoxicity

Figure 1: Pathophysiological cascade of aminopyridine toxicity. Blockade of


 channels leads to synaptic hyperexcitability.
GHS Classification & H-Codes
  • Acute Toxicity (Oral): Category 2/3 (Fatal/Toxic if swallowed) - H301

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin) - H311

  • Skin/Eye Irritation: Category 2 - H315 / H319 [1]

  • Target Organ Toxicity: STOT SE 3 (Respiratory irritation) - H335

Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Barrier: All handling of solid 3-AP-D6 must occur within a certified Chemical Fume Hood or a Glovebox (preferred for weighing <10 mg).

  • Static Control: Use anti-static gun/ionizer during weighing. Deuterated compounds are often dry and prone to static fly-away, increasing inhalation risk.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator if working outside a hood (not recommended).

  • Dermal: Double-gloving with Nitrile (minimum 5 mil thickness). 3-AP penetrates skin rapidly.

  • Ocular: Chemical splash goggles.

Protocol: Preparation of Internal Standard Stock Solution (1 mg/mL)

Objective: To safely prepare a stable stock solution for LC-MS analysis without isotopic exchange.

Reagents:

  • 3-Aminopyridine-D6 (Solid)[2][3]

  • Methanol (LC-MS Grade, Anhydrous)

  • Formic Acid (0.1% v/v, optional stabilizer)

Step-by-Step Workflow:

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Rationale: Opening a cold vial condenses atmospheric water, causing H/D exchange on the amine group.

  • Weighing:

    • Place a tared amber glass vial (20 mL) inside the balance draft shield.

    • Using a micro-spatula, transfer ~10 mg of 3-AP-D6.

    • Record exact weight (e.g., 10.05 mg).

    • Safety Check: Immediately wipe the balance area with a wet tissue (methanol) and dispose of it as hazardous waste.

  • Solubilization:

    • Calculate the required volume of Methanol to achieve 1.0 mg/mL (e.g., 10.05 mL).

    • Add Methanol slowly. Vortex for 30 seconds.

    • Note: Methanol is protic, but the exchangeable amine deuteriums will equilibrate. For non-exchangeable ring deuteriums (D4), methanol is safe. If D6 includes amine deuteriums, use MeOD (deuterated methanol) to preserve the D-label on the nitrogen.

  • Storage:

    • Aliquot into small volumes (e.g., 100 µL) in amber HPLC vials.

    • Store at -80°C. Stability is typically >1 year.

Diagram 2: Safe Handling & Workflow Logic

Workflow cluster_precautions Critical Control Points Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Desiccator) Receipt->Storage Equilibrate Thermal Equilibration (Avoid Condensation) Storage->Equilibrate Before Use Weighing Weighing (Fume Hood/Glovebox) Equilibrate->Weighing RT Reached Solubilization Solubilization (Anhydrous Solvent) Weighing->Solubilization Waste Waste Disposal (High Hazard Stream) Solubilization->Waste Contaminated Tips/Vials

Figure 2: Operational workflow emphasizing thermal equilibration and containment.

Emergency Response & Waste Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).

  • Skin Contact: Wash with soap and copious water for 15 minutes.[4] Aminopyridines are lipophilic; rapid washing is crucial to prevent systemic absorption.

  • Ingestion: IMMEDIATE medical attention is required. Induce vomiting only if instructed by poison control.

Spill Cleanup
  • Evacuate the immediate area.[5][1]

  • Don full PPE (Tyvek suit, double gloves, respirator).

  • Dry Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

  • Wet Spill: Absorb with vermiculite or sand.

  • Clean surface with 10% bleach followed by ethanol.

Disposal
  • Classification: P-listed hazardous waste (or equivalent highly toxic classification).

  • Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.

  • Do NOT dispose of down the drain.[6]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 7(1), 65–76. (Cited for Mechanism of Action).[5][1][4][6][7][8] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 3-Aminopyridine in Environmental Matrices via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous quantification of 3-Aminopyridine (3-AP) in environmental matrices.

Editorial Note on Isotope Usage: This protocol specifically addresses the use of 3-Aminopyridine-D6 . As a Senior Application Scientist, I must highlight a critical physicochemical phenomenon: Hydrogen-Deuterium Exchange (HDX) . While the reagent is supplied as D6 (fully deuterated), the two deuterium atoms on the exocyclic amine group (–ND₂) are labile. In the presence of protic solvents (water, methanol) used in environmental extraction and LC mobile phases, these will rapidly exchange with solvent protons to form –NH₂. Consequently, the analyte detected by the mass spectrometer will effectively be 3-Aminopyridine-D4 (ring-deuterated). This protocol is designed to account for this in situ transformation to ensure accurate MRM targeting.

Executive Summary

3-Aminopyridine (3-AP) is a highly polar, basic pyridine derivative used as an avicide (Avitrol) and a pharmaceutical intermediate. Its high water solubility and potential for environmental mobility necessitate sensitive monitoring in surface water and soil. This protocol details a robust LC-MS/MS methodology using 3-Aminopyridine-D6 as an internal standard (IS).

The method utilizes Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange chemistry to overcome the retention challenges posed by 3-AP's polarity. The use of the D6 isotopologue corrects for significant matrix effects (ion suppression) common in environmental samples, provided the analyst accounts for the rapid exchange of amine-deuteriums in aqueous media.

Chemical Profile & Stability[1][2]

PropertyAnalyte: 3-Aminopyridine (Native)Internal Standard: 3-Aminopyridine-D6 (Reagent)Detected Species (In Mobile Phase)
CAS Number 462-08-8N/A (Isotopologue)N/A
Formula C₅H₆N₂C₅D₆N₂C₅D₄H₂N₂ (Ring-D4)
Molecular Weight 94.11 g/mol 100.15 g/mol 98.14 g/mol
pKa ~6.0 (Basic)~6.0~6.0
LogP 0.43 (Hydrophilic)0.430.43
Storage 2-8°C, Protect from light-20°C, DesiccatedStable in solution for 24h

Critical Mechanism: H/D Exchange The following diagram illustrates why the mass spectrometer must be tuned for the D4 species, even when D6 is spiked.

HD_Exchange cluster_0 Stock Solution (Aprotic) cluster_1 LC Mobile Phase (Protic) D6 3-AP-D6 (Solid) (Ring-D4, Amine-D2) MW: 100.15 D4 3-AP-D4 (In-situ) (Ring-D4, Amine-H2) MW: 98.14 D6->D4 Rapid H/D Exchange on Amine Group Solvent H2O / MeOH (Excess H+) Solvent->D4 MS Mass Spectrometer Target Precursor: m/z 99.1 D4->MS Ionization [M+H]+

Figure 1: Mechanism of amine-deuterium exchange in protic solvents. The ring deuteriums are stable, but amine deuteriums exchange with solvent protons, shifting the target mass.

Materials & Reagents

  • Standards: 3-Aminopyridine (>99%), 3-Aminopyridine-D6 (>98% isotopic purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Formate (10M stock), Formic Acid (FA).

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60mg/3mL.

    • Why: 3-AP is basic (pKa ~6). Cation exchange retains the charged amine, allowing aggressive washing of neutral interferences.

Sample Preparation Protocols

Internal Standard Spiking Solution
  • Stock: Dissolve 1 mg 3-Aminopyridine-D6 in 10 mL ACN (100 µg/mL). Store at -20°C.

  • Working IS: Dilute Stock to 100 ng/mL in Water/MeOH (95:5).

    • Note: At this stage, the D6 converts to D4. This is expected.

Protocol A: Surface/Ground Water (Low Particulate)
  • Filtration: Filter 100 mL sample through 0.45 µm glass fiber filter.

  • pH Adjustment: Acidify sample to pH 3.0 using Formic Acid.

    • Reasoning: Ensures 3-AP is fully protonated (cationic) to bind to the MCX sorbent.

  • Spike: Add 50 µL of Working IS (100 ng/mL) to the sample.

  • SPE Conditioning:

    • 3 mL MeOH

    • 3 mL acidified Water (pH 3)

  • Loading: Pass sample through cartridge at <5 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 3 mL 2% Formic Acid in Water (Removes salts/proteins).

    • Wash 2: 3 mL 100% Methanol (Removes neutral organics/hydrophobics). 3-AP remains bound by ionic interaction.

  • Elution: Elute with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH deprotonates the analyte, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ (ambient temp). Reconstitute in 200 µL Mobile Phase A.

Protocol B: Soil/Sediment
  • Extraction: Weigh 5 g soil into a 50 mL centrifuge tube.

  • Spike: Add 50 µL Working IS. Equilibrate for 30 mins.

  • Solvent: Add 10 mL MeOH:0.1M HCl (50:50) .

    • Reasoning: Acidic extraction helps desorb the basic pyridine from soil cation-exchange sites (clay/humic acid).

  • Agitation: Shake vigorously (30 min) or sonicate (15 min). Centrifuge at 4000 rpm.

  • Dilution: Take 1 mL of supernatant and dilute with 9 mL water (to reduce organic content <10% for SPE loading).

  • SPE: Proceed as per Protocol A (Step 4).

LC-MS/MS Instrumentation & Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

Liquid Chromatography[2][5][6][7]
  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Selection Logic: Biphenyl phases offer enhanced pi-pi selectivity for aromatic pyridines compared to standard C18, improving retention of polar aromatics.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Vol: 5-10 µL.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold (Trapping)
1.0 5 Start Gradient
5.0 90 Elution
6.0 90 Wash
6.1 5 Re-equilibration

| 9.0 | 5 | End |

Mass Spectrometry (MRM Parameters)

Ionization: Electrospray Ionization (ESI), Positive Mode. Source Temp: 350°C | Capillary: 4000 V.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
3-Aminopyridine 95.1 [M+H]⁺78.1 (-NH₃)5020Quant
51.1 (Ring break)5035Qual
3-AP-D4 (IS) 99.1 [M+H]⁺82.1 (-NH₃)5020Quant
(Derived from D6)54.1 (Ring break)5035Qual

Note on IS Transitions: The Precursor is 99.1 (not 101) due to amine H/D exchange. The Product 82.1 represents the loss of NH₃ (mass 17), preserving the D4 ring.

Analytical Workflow & Logic

Workflow cluster_logic Self-Validating Logic Sample Environmental Sample (Water/Soil) Spike Spike IS: 3-AP-D6 (Converts to D4 in situ) Sample->Spike Extract SPE Extraction (MCX Cartridge) Spike->Extract Equilibration LC LC Separation (Biphenyl Column) Extract->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Co-elution of Native & IS Data Quantification Ratio: Area(Nat)/Area(IS) MS->Data Matrix Correction Correction Matrix Effect Correction: IS experiences same suppression as Analyte MS->Correction

Figure 2: Analytical workflow emphasizing the role of the IS in correcting matrix effects.

Validation & Quality Control

To ensure Trustworthiness , the following QC steps are mandatory for every batch:

  • Linearity: 7-point calibration curve (0.5 – 100 ng/mL). R² > 0.995.[1][2]

    • Weighting: 1/x or 1/x² is recommended due to the wide dynamic range.

  • Recovery Check:

    • Spike a blank matrix before extraction (Pre-spike) and after extraction (Post-spike).

    • Absolute Recovery = (Area Pre-spike / Area Post-spike) × 100.

    • Target: 70-120%.

  • Matrix Effect (ME) Calculation:

    • ME (%) = [(Area Post-spike / Area Solvent Standard) - 1] × 100.

    • Negative values indicate suppression. The D6 (D4) IS corrects for this relative to the analyte, but absolute suppression >50% requires method re-optimization (e.g., higher dilution).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No IS Signal (m/z 101) Incorrect Mass Targeting Target m/z 99.1 (D4). The D6 amine deuteriums have exchanged with water.
Broad Peaks pH MismatchEnsure Mobile Phase A is buffered (Ammonium Formate). Pyridines tail badly in unbuffered acids.
Low Recovery (Soil) Ionic BindingIncrease acid strength in extraction solvent or use heated agitation (40°C).
High Backpressure ParticulatesEnsure 0.45 µm filtration; Soil extracts may require high-speed centrifugation (>10k rpm).

References

  • United States Environmental Protection Agency (EPA). (2023). Aminopyridines: Environmental Occurrence and Toxicity Data. EPA CompTox Chemicals Dashboard. [Link]1]

  • National Institutes of Health (NIH). (2005). Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification. Journal of Chromatography B. [Link]3]

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Aminopyridine-D6

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 6, 2026[1][2]

Introduction: The Isotopic Integrity Challenge

Welcome to the technical guide for 3-Aminopyridine-D6 (3-AP-D6) . If you are reading this, you are likely facing a discrepancy in your mass spectrometry signals (M+4 vs. M+6) or seeing "vanishing" peaks in your NMR spectrum.

The Core Problem: 3-Aminopyridine-D6 contains two distinct types of deuterium labels with vastly different stability profiles:

  • Labile Deuterons (N-D): The two deuteriums on the amino group (

    
    ) are chemically labile.[1] They undergo rapid hydrogen-deuterium exchange (HDX) with any protic solvent (water, methanol, alcohols) or atmospheric moisture.[1][2]
    
  • Non-Labile Deuterons (C-D): The four deuteriums on the pyridine ring are robust but can be compromised under specific catalytic conditions (extreme pH or high thermal stress).[1]

This guide provides the protocols necessary to distinguish between expected chemical behavior and sample degradation.

Module 1: Troubleshooting "Mass Shift" in LC-MS

Scenario: You purchased 3-AP-D6 (MW ~100.15), but your LC-MS signal predominantly shows the M+4 isotopologue (MW ~98.[1][2]14) instead of the expected M+6.[1]

Root Cause Analysis

This is rarely a product defect.[1][2] It is a fundamental chemical equilibrium issue. In standard Reverse Phase LC (RPLC) mobile phases (which contain


), the amine deuterons exchange with solvent protons almost instantly.

The Exchange Equation:



Diagnostic Protocol
ObservationSolvent SystemDiagnosisAction Required
M+6 Signal Aprotic (e.g., dry Acetonitrile, DCM)Intact. No exchange has occurred.[1][2]Maintain anhydrous conditions.[1][2]
M+4 Signal Protic (e.g., Water/MeOH + Formic Acid)Expected. Rapid N-D washout.[1][2]None. Use M+4 as your quantitative transition.
< M+4 Signal Acidic + High Heat (>60°C)Ring Exchange. C-D bonds are breaking.[1][2]Lower temperature; adjust pH to neutral.
Strategic Recommendation for LC-MS

Do not attempt to preserve the M+6 species in aqueous chromatography.[1][2] It is chemically futile.[1][2]

  • Protocol: Set your Mass Spec method to monitor the M+4 species (Ring-D4) as the internal standard.

  • Validation: Ensure the retention time of the M+4 species matches the unlabeled standard exactly (deuterium isotope effects on retention are negligible here).

Module 2: NMR Solvent Selection & Signal Preservation

Scenario: You need to verify the full D6 enrichment, but the amino signal is absent or integrated incorrectly in proton NMR.

The "Safe Zone" Solvent Matrix

To observe the full D6 species or prevent back-exchange, you must select solvents based on their proton-donating capability.[2]

SolventSelection Start Select NMR Solvent Goal What is your Goal? Start->Goal Quant Must preserve -ND2 Goal->Quant Quantify Total D% Structure Ring D is sufficient Goal->Structure Structural Confirm DMSO DMSO-d6 + Molecular Sieves (Prevents Exchange) Quant->DMSO Use DMSO-d6 (Dry) CDCl3 CDCl3 (Neutralized) (Avoid acidic impurities) Quant->CDCl3 Use CDCl3 (Dry) D2O D2O (N-D will exchange to N-H if H2O present, or N-D stable if 100% D2O) Structure->D2O D2O (Acidified) MeOD MeOD Structure->MeOD MeOD-d4

Figure 1: Decision tree for NMR solvent selection based on analytical goals.

Critical Protocol: Anhydrous NMR Preparation

To confirm M+6 purity (presence of


):
  • Solvent: Use DMSO-

    
     or 
    
    
    
    from a freshly opened ampoule.[1][2]
  • Drying: Pre-treat solvent with activated 3Å molecular sieves for 12 hours.

  • Glassware: Oven-dry NMR tubes at 120°C for 1 hour.

  • Transfer: Dissolve 3-AP-D6 under an inert atmosphere (Nitrogen/Argon) if possible.

  • Result: You should see no peaks (silent spectrum) if fully deuterated.[1][2] If exchange occurs, a broad singlet (amine) or aromatic signals (ring) will appear.[1][2]

Module 3: Storage & Stability (Preventing Degradation)

Scenario: The compound was M+6 upon arrival but degraded to M+4 or lower after 3 months of storage.

Mechanism of Failure: 3-Aminopyridine is hygroscopic .[1][2] If stored in a standard vial without desiccation, it absorbs atmospheric water.[1][2] This water acts as a proton source, driving the equilibrium toward


 even in the solid state over time.
Storage Protocol (Standard Operating Procedure)
ParameterSpecificationReason
Temperature -20°CSlows kinetic exchange rates.[1][2]
Atmosphere Argon or NitrogenDisplaces moisture-laden air.[1][2]
Container Amber Vial + ParafilmPrevents photolytic degradation (slow) and gas exchange.[1][2]
Desiccant RequiredPlace the vial inside a secondary jar containing Drierite/Silica.

Module 4: Advanced Mechanism (Ring Stability)

Scenario: You are running a reaction at high temperature (100°C) and seeing loss of Ring Deuterium (C-D).[1]

While ring deuterons are stable, acid catalysis can activate the pyridine ring for Electrophilic Aromatic Substitution (EAS), leading to H/D exchange.

ExchangeMechanism Substrate 3-AP-D6 (Ring Deuterated) Intermediate Protonated Pyridinium (Activated for Exchange) Substrate->Intermediate pH < 4.0 Stable Neutral/Basic pH (Stable C-D) Substrate->Stable pH > 7.0 Acid Acidic Medium (H+ source) Exchange C-D Bond Breakage (Back-exchange to C-H) Intermediate->Exchange Heat (>80°C)

Figure 2: Risk pathway for Ring-Deuterium loss via acid-catalyzed exchange.[1][2]

Prevention:

  • Avoid Strong Acids: Do not use HCl or TFA at high temperatures with this standard.

  • Buffer Control: Maintain pH > 6.0 during sample preparation to keep the pyridine nitrogen unprotonated.

Frequently Asked Questions (FAQ)

Q: Can I use 3-AP-D6 as an internal standard for quantitative LC-MS of 3-Aminopyridine? A: Yes, absolutely. However, you must track the M+4 transition . The loss of the 2 amine deuterons is consistent and reproducible in aqueous mobile phases. The ring deuterons (D4) are the quantitative anchor.

Q: My certificate of analysis says "Isotopic Enrichment > 99%", but I see protons in the NMR. A: Check your solvent. If you used standard


 (which often contains traces of HCl and water) or exposed the sample to air, the amine protons back-exchanged. This is a handling artifact, not a product failure.

Q: Is the exchange reversible? A: Yes. If you have "lost" the amine deuterons (turned into


), you can regenerate the 

by dissolving the compound in

, evaporating to dryness, and repeating 3 times. This "washes in" the deuterium.

References

  • IUPAC Dissociation Constants. Pyridin-3-amine pKa data. National Institutes of Health (PubChem).[1] Link[1][2]

  • Hydrogen-Deuterium Exchange (HDX) Methodology. General principles of amide/amine exchange kinetics. American Chemical Society (ACS) & NIH.[1][2] Link[1][2]

  • Internal Standard Selection Guidelines. Best practices for deuterated standards in LC-MS. ResolveMass Laboratories. Link

  • Acid-Catalyzed Exchange Mechanisms. Electrophilic aromatic substitution and H/D exchange.[1][2] Chemistry LibreTexts.[1][2] Link

Sources

Technical Support Center: LC-MS/MS Optimization for 3-Aminopyridine-D6

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: 3-Aminopyridine-D6 (Internal Standard) Method Development & Troubleshooting

Introduction: The "Hidden" Complexity of Small Polar Amines

Welcome to the technical guide for 3-Aminopyridine-D6 (3-AP-D6). While often treated as a simple internal standard (IS) for quantifying 3-aminopyridine (a genotoxic impurity or metabolic marker), this molecule presents specific physicochemical challenges in mass spectrometry.

The Core Problem: 3-AP is a small, highly polar, basic amine (


). It retains poorly on standard C18 columns and exhibits significant matrix effects. Furthermore, the deuterated standard (D6) is susceptible to H/D exchange  in protic solvents, a phenomenon that frequently leads to "vanishing signal" complaints.

This guide moves beyond generic parameters, offering a self-validating workflow to ensure your data integrity.

Module 1: Mass Spectrometry Parameters (The Source)

Ionization & Transitions

Mode: ESI Positive (


)
Mechanism:  Protonation of the pyridine nitrogen or the exocyclic amine.
Critical Alert: The H/D Exchange Phenomenon

If you purchase "3-Aminopyridine-D6" (fully deuterated), it contains 4 Deuteriums on the ring and 2 Deuteriums on the amine group (


).
  • In Dry Solvent (DMSO/MeCN): Precursor is

    
    101 .
    
  • In Aqueous Mobile Phase (Water/MeOH): The 2 amine Deuteriums rapidly exchange with Hydrogen from the solvent. The molecule effectively becomes 3-Aminopyridine-D4 in situ.

  • Result: You must monitor the exchanged mass, or you will see zero signal .

Optimized MRM Table

CompoundStatePrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)Mechanism
3-Aminopyridine Native95.1 78.1 20 - 2550Loss of

95.151.135 - 4050Ring Fragmentation
3-AP-D6 In Aqueous Mobile Phase 99.1 *82.1 20 - 2550Loss of

(Ring D4 retained)
3-AP-D6 In Anhydrous Solvent101.184.120 - 2550Loss of

*Note: The 99.1 transition assumes rapid exchange of the 2 amine deuteriums with solvent protons. This is the standard operating condition for LC-MS.

Source Gas Parameters (Agilent/Sciex/Waters General)

Small amines are volatile but require high desolvation to reduce background noise from solvent clusters.

  • Gas Temp: 300°C – 350°C (High temp aids desolvation of polar mobile phases).

  • Gas Flow: 10 – 12 L/min.

  • Nebulizer: 35 – 45 psi.

  • Capillary Voltage: 2500 – 3500 V (Lower voltage preferred; high voltage causes in-source fragmentation of labile amines).

Module 2: Chromatographic Strategy

Standard C18 columns often fail to retain 3-AP, causing it to elute in the void volume (suppression zone).

Recommended Workflow: HILIC or High-pH RP

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Start high organic (95% B)

    
     60% B.
    
  • Benefit: Excellent retention and sensitivity (high organic content boosts ESI efficiency).

Option B: High-pH Reversed Phase

  • Column: C18 with high pH stability (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).

  • Logic: At pH 10, 3-AP (

    
     6) is neutral (deprotonated), increasing hydrophobicity and retention on C18.
    

Module 3: Troubleshooting & Logic

The "Deuterium Isotope Effect" (Retention Time Shift)

Deuterium (D) is slightly less lipophilic than Hydrogen (H). In Reversed-Phase chromatography, 3-AP-D6 (D4 form) will elute slightly earlier than the native 3-AP.

  • Symptom: The IS peak is "chopped" or missing if the MRM window is too tight.

  • Fix: Widen the expected RT window by

    
     0.2 min for the IS channel.
    
Visual Troubleshooting Logic

Troubleshooting_3AP Start Start: Low/No Signal for 3-AP-D6 CheckMass Are you monitoring m/z 101? Start->CheckMass SolventCheck Is Mobile Phase Aqueous? CheckMass->SolventCheck Yes CheckRT Is Signal Present but Variable? CheckMass->CheckRT No (Already using 99) Action_ChangeMass Switch MRM to m/z 99 -> 82 (Account for H/D Exchange) SolventCheck->Action_ChangeMass Yes (H2O/MeOH present) Action_CheckSource Check ESI Voltage (Reduce to <3kV) SolventCheck->Action_CheckSource No (Dry Solvent) Success Signal Restored Action_ChangeMass->Success Action_CheckSource->Success CheckRT->Action_CheckSource No Action_Window Widen RT Window (Isotope Effect: D-form elutes earlier) CheckRT->Action_Window Yes Action_Window->Success

Figure 1: Decision tree for diagnosing signal loss in deuterated aminopyridine analysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my 3-AP-D6 signal intensity drop over 24 hours in the autosampler?

  • Answer: While the ring deuteriums are stable, the amine group is reactive. If your sample solvent contains aldehydes or ketones (impurities in low-grade MeOH/MeCN), 3-AP will form Schiff bases.

  • Fix: Use LC-MS grade solvents only. Store samples at 4°C in amber vials.

Q2: Can I use 3-Aminopyridine-D4 instead of D6?

  • Answer: Yes, and it is often preferred. Commercial "D4" standards usually label the pyridine ring only. These are immune to the solvent H/D exchange issue described above, ensuring the precursor mass remains constant regardless of the mobile phase.

Q3: My calibration curve is non-linear at the lower end. Why?

  • Answer: This is often due to adsorption. Amines stick to glass vials and steel surfaces.

  • Fix: Use polypropylene vials or deactivated glass (silanized). Add 0.1% formic acid to the sample diluent to keep the amine charged and soluble.

References

  • Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0842EN.

  • Zhang, Y., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry, 86(10).

  • NIST Chemistry WebBook. 3-Aminopyridine Mass Spectrum & Fragmentation Data.[4]

  • Wang, S., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at Carbon Centers: Preparation of Internal Standards for Quantitative Analysis. Molecules.[1][2][4][5][6][7][8][9][10]

Sources

Improving peak shape and resolution for 3-aminopyridine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chromatography Applications Engineering Subject: Troubleshooting Peak Shape, Retention, and Resolution for 3-Aminopyridine Ticket Status: Open

Executive Summary: The "Problem Child" of Pyridines

3-Aminopyridine (3-AP) presents a classic chromatographic "double trouble": it is both basic (pyridine nitrogen pKa ~6.0) and highly polar (logP ~0.1).

  • The Tailing Trap: On standard silica columns, the protonated nitrogen interacts with residual silanols via cation exchange, causing severe tailing ("shark fin" peaks).

  • The Retention Gap: Its hydrophilicity leads to rapid elution (often in the void volume,

    
    ) on standard C18 columns, making quantitation impossible.
    

This guide moves beyond generic advice, offering three distinct, self-validating protocols to solve these issues based on your available instrumentation and column inventory.

Visual Decision Matrix: Select Your Protocol

G Start START: What is your primary issue? Issue1 Peak Tailing / Asymmetry Start->Issue1 Issue2 No Retention (k' < 1) Start->Issue2 Q_Column Can you use High pH (>8)? (Hybrid/Polymer Column) Issue1->Q_Column Q_Mode Are you restricted to Reversed Phase? Issue2->Q_Mode Sol_HighPH PROTOCOL A: High pH Suppression (pH 8.5 - 10) Q_Column->Sol_HighPH Yes (Gemini/XBridge) Sol_IP PROTOCOL B: Ion-Pairing (Low pH) (Use if Standard C18) Q_Column->Sol_IP No (Standard Silica) Q_Mode->Sol_IP Yes Sol_HILIC PROTOCOL C: HILIC Mode (Best for Sensitivity) Q_Mode->Sol_HILIC No (Can change mode)

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on laboratory constraints and specific failure modes.

Ticket #001: Severe Peak Tailing (Asymmetry > 1.5)

User Complaint: "My 3-AP peak looks like a shark fin. The tail drags for minutes, ruining resolution from impurities."

Root Cause Analysis: At standard HPLC pH (3.0–5.0), the pyridine nitrogen (pKa ~6.0) is protonated (


). Standard silica columns possess residual silanols (

) that act as cation-exchange sites. The 3-AP sticks to these sites electrostatically, causing the tail.
Protocol A: The "High pH" Strategy (Recommended)

Best for: Labs with Hybrid-Silica columns (e.g., Waters XBridge, Phenomenex Gemini).

The Fix: Operate at pH 8.5 – 10.0 . At this pH, 3-AP is deprotonated (neutral free base). Neutral molecules do not interact with silanols via cation exchange.

  • Column: Hybrid C18 (Must be rated to pH 10+).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1]

  • Why it works: The high pH suppresses the ionization of 3-AP. The neutral molecule retains better on C18 (hydrophobic interaction) and elutes with perfect symmetry.

Protocol B: The "Ion-Pairing" Strategy (Legacy)

Best for: Labs restricted to standard C18 columns.

The Fix: Add an anionic ion-pairing reagent to "mask" the charge.

  • Column: Standard C18 (End-capped).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Why it works: The sulfonate anion (

    
    ) pairs with the protonated 3-AP (
    
    
    
    ), forming a neutral, hydrophobic complex that retains well on C18.
  • Warning: Ion-pairing reagents are "sticky." Dedicate the column to this method; you will never fully wash the reagent off.

Ticket #002: Poor Retention (Eluting in Void)

User Complaint: "The peak comes out at 0.8 minutes with the solvent front. I cannot integrate it reliably."

Root Cause Analysis: 3-AP is too polar. On a C18 column with 100% water, you risk "hydrophobic collapse" (dewetting). With organic solvent, the compound prefers the mobile phase and doesn't stick to the stationary phase.[2]

Protocol C: HILIC Mode (Modern Standard)

Best for: LC-MS sensitivity and maximum retention.

The Fix: Flip the mechanism. Use a polar stationary phase and a non-polar mobile phase.

  • Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Run: 90% B / 10% A.

  • Why it works: In HILIC, water forms a layer on the silica surface. The polar 3-AP partitions into this water layer. High acetonitrile drives retention.

    • Note: In HILIC, water is the strong solvent . Increasing water reduces retention.

Ticket #003: Isomer Resolution (2-AP vs 3-AP vs 4-AP)

User Complaint: "I have a mixture of aminopyridine isomers and they co-elute."

Scientific Insight: The isomers differ slightly in basicity.

  • 2-Aminopyridine pKa: ~6.8

  • 3-Aminopyridine pKa: ~6.0[3][4]

  • 4-Aminopyridine pKa: ~9.1

The Fix: pH Tuning. You must exploit the pKa differences.

  • Select Protocol A (High pH) but adjust pH to 7.5 .

  • At pH 7.5:

    • 4-AP is still fully charged (+)

      
       Elutes fastest (least hydrophobic retention).
      
    • 2-AP is partially ionized.

    • 3-AP is mostly neutral

      
       Elutes latest (most hydrophobic retention).
      
  • Result: Baseline separation driven by ionization states.

Summary of Validated Conditions
ParameterProtocol A (High pH)Protocol B (Ion Pair)Protocol C (HILIC)
Primary Goal Perfect Peak ShapeUse Standard ColumnsMax Retention / LC-MS
Stationary Phase Hybrid C18 (e.g., XBridge)Standard C18HILIC Silica / Amide
Buffer 10mM NH4HCO3 (pH 10)Na-Octanesulfonate (pH 2.5)10mM NH4OAc (pH 5.8)
Organic Modifier AcetonitrileAcetonitrileAcetonitrile (90%+)
Typical Retention Moderate (

)
High (

)
High (

)
Mass Spec Compatible? Yes No (Source contamination)Yes (Best sensitivity)
References
  • PubChem. (n.d.).[5] 3-Aminopyridine Compound Summary (CID 10009).[5][6] National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1] Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.).[7] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine (Ion Pair Method). Retrieved from [Link]

Sources

Stability of 3-Aminopyridine-D6 in different biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyridine-D6 (3-AP-D6) is the gold-standard internal standard (IS) for the quantification of Fampridine (3-Aminopyridine) in biological matrices. However, its reliability relies on maintaining the integrity of the deuterium label. Unlike carbon-13 labeled standards, deuterated pyridines are susceptible to Hydrogen-Deuterium (H/D) back-exchange and metabolic N-acetylation if handled incorrectly.

This guide addresses the specific chemical vulnerabilities of 3-AP-D6, providing actionable troubleshooting for signal loss, retention time shifts, and matrix instability.

Module 1: Stock Solution & Solvent Compatibility

Q: My IS signal intensity decreases over time in the stock solution, but the concentration calculation is correct. What is happening?

Diagnosis: You are likely experiencing H/D Back-Exchange . The Mechanism: 3-Aminopyridine contains exchangeable protons on the exocyclic amine group (-NH2). Commercial "D6" standards often label both the aromatic ring and the amine group.

  • The Trap: Deuteriums on the amine group (-ND2) are labile. Upon contact with any protic solvent (Water, Methanol, Ethanol) or even atmospheric moisture, they instantly exchange with Hydrogen.

  • The Result: Your "D6" standard rapidly becomes "D4" (retaining only ring deuteriums) or "D0" if the ring is also compromised by low pH. This shifts the precursor mass, causing the mass spectrometer (monitoring the D6 transition) to "lose" the signal.

Action Plan:

  • Solvent Switch: Never prepare primary stocks in Methanol or Water. Use DMSO or Acetonitrile (aprotic solvents).

  • pH Control: Avoid acidic diluents for long-term storage. Acid catalysis accelerates H/D exchange even on the aromatic ring.

  • Mass Transition Check: Ensure your MRM transition targets the ring-deuterated species, not the fully deuterated species, if you are using aqueous mobile phases.

Visualization: The H/D Exchange Trap

HD_Exchange Stock 3-AP-D6 Stock (Fully Deuterated) Solvent Solvent Choice: Methanol/Water Stock->Solvent SafeSolvent Solvent Choice: DMSO/ACN Stock->SafeSolvent Exchange Rapid H/D Exchange (Amine Group) Solvent->Exchange Protic Protons MassShift Mass Shift (M+7 -> M+3) Exchange->MassShift SignalLoss Signal Loss in Target MRM MassShift->SignalLoss Stable Stable Isotope Integrity SafeSolvent->Stable Aprotic Environment caption Fig 1. Mechanism of Signal Loss via Protic Solvent Exchange

Module 2: Biological Matrix Stability (Plasma & Urine)[1]

Q: Why does the IS peak area vary significantly between patient samples (Incurred Sample Stability)?

Diagnosis: This often indicates Matrix-Dependent Ion Suppression or Enzymatic Degradation . The Mechanism:

  • Metabolism: 3-Aminopyridine is a substrate for N-acetyltransferase 2 (NAT2) . In plasma, esterases and remaining enzymatic activity can continue to acetylate the amine group of your IS if the sample is not kept frozen or quenched immediately.

  • Ion Suppression: 3-AP is a small, polar molecule that elutes early in Reverse Phase LC (the "dump zone"). Phospholipids and salts often co-elute here, suppressing the signal.

Action Plan:

  • Temperature: Process all samples on an ice bath (4°C).

  • Quenching: Use Protein Precipitation (PPT) with ice-cold Acetonitrile rather than Liquid-Liquid Extraction (LLE). PPT is more effective at denaturing NAT2 enzymes immediately.

  • Co-elution Check: Monitor the phospholipid transition (m/z 184) to ensure it does not overlap with your 3-AP-D6 peak.

Q: I see "Ghost Peaks" or high background in my blank plasma samples after adding IS. Why?

Diagnosis: Isotopic Impurity or Crosstalk . The Mechanism: If your 3-AP-D6 contains a small percentage of D0 (unlabeled) material, or if the mass difference is insufficient (e.g., D3 vs D0), the natural isotopic envelope of the drug may overlap with the IS, or vice versa. Action Plan:

  • Blank Check: Inject a "Zero Sample" (Matrix + IS) and monitor the Analyte channel. If you see a peak, your IS contains unlabelled drug.

  • Crosstalk: Ensure your mass resolution is set to "Unit" or "High."

Module 3: Experimental Protocols

Protocol A: Stability Benchmarking (The "Stress Test")

Use this protocol to validate 3-AP-D6 stability before clinical batch analysis.

ParameterConditionAcceptance Criteria
Benchtop Stability Spiked Plasma, 4 hours @ Room Temp±15% of T0 concentration
Freeze-Thaw 3 Cycles (-20°C to RT)±15% of T0 concentration
Processed Sample Autosampler (4°C) for 24 hours±15% of T0 concentration
Stock Solution DMSO Stock @ 4°C for 30 daysPeak Area within 5% of fresh stock
Protocol B: Optimized Extraction Workflow

Designed to minimize H/D exchange and enzymatic loss.

Workflow Sample Plasma Sample (Thaw on Ice) IS_Add Add 3-AP-D6 IS (In ACN/Water 50:50) Sample->IS_Add  Keep < 4°C PPT Protein Precipitation Add 3x Vol Ice-Cold ACN IS_Add->PPT  Immediate Quench Vortex Vortex 1 min Centrifuge 10k rpm PPT->Vortex Dilute Dilute Supernatant (Reduce Organic % for RP-LC) Vortex->Dilute Inject LC-MS/MS Injection (HILIC or C18) Dilute->Inject caption Fig 2. Optimized Extraction Workflow for 3-AP-D6

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Song, Q., & Rock, D. A. (2006). Rationale for the selection of internal standards in LC-MS/MS bioanalysis. Journal of Chromatography B.

Technical Support Center: High-Sensitivity Quantitation of 3-Aminopyridine (3-AP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Barrier in GTI Analysis

3-Aminopyridine (3-AP) is a critical Genotoxic Impurity (GTI) often monitored in pharmaceutical intermediates. Due to its high polarity and low molecular weight (MW 94.1), it presents a "perfect storm" for LC-MS/MS analysis: it elutes near the void volume where matrix suppression is most severe.

You are likely using 3-Aminopyridine-D6 as a stable isotope-labeled internal standard (SIL-IS) to correct for these effects. However, when the IS signal fluctuates or fails, it is rarely a "bad batch" of IS. It is almost always a co-eluting interference masking the ionization process.

This guide moves beyond basic operation to address the physics of co-elution .

Module 1: Diagnostic Workflow

Q: How do I distinguish between "Matrix Suppression" and "IS Contamination"?

The Symptom: Your IS peak area varies by >50% between standards and samples, or you see 3-AP signal in your blank.

The Mechanism:

  • Ion Suppression: Co-eluting salts or polar excipients steal charge in the ESI source, reducing the number of ions reaching the detector. Since 3-AP and 3-AP-D6 co-elute, both are suppressed equally. Result: Low IS Area, but accurate Ratio.

  • Isobaric Interference: A matrix component has the same mass transition as your IS. Result: Artificially High IS Area.

  • Cross-Talk: Your unlabelled 3-AP is so high concentration it contributes to the D6 channel (M+6), or your D6 standard contains D0 impurities.

The Protocol: Post-Column Infusion (PCI)

This is the gold-standard diagnostic for matrix effects.[1]

Step-by-Step Methodology:

  • Setup: Disconnect the column from the MS source.[2] Insert a PEEK T-junction.

  • Infusion: Connect a syringe pump to one inlet of the T-junction. Infuse a clean standard of 3-AP-D6 (approx. 100 ng/mL) at 10 µL/min.

  • Flow: Connect your LC column effluent (running your standard gradient without injection first) to the second inlet.

  • Injection: Inject a "Blank Matrix" (the sample causing issues, but without spiked analyte).

  • Observation: Monitor the MRM of the IS. A flat line is ideal. A negative dip indicates suppression; a positive peak indicates interference.

PCI_Setup cluster_legend Signal Output LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee PEEK T-Junction Column->Tee Syringe Syringe Pump (Infusing 3-AP-D6) Syringe->Tee Constant Flow MS MS/MS Source Tee->MS Combined Stream Signal Dip = Suppression Peak = Interference

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Module 2: Chromatographic Resolution

Q: My 3-AP elutes in the void volume. How do I shift it away from the "Salt Front"?

The Issue: 3-AP is a small, basic amine (pKa ~6.0). On a standard C18 column at low pH, it is positively charged and extremely polar, leading to zero retention. This forces it to co-elute with inorganic salts that cause massive signal suppression.

The Solution: You must alter the retention mechanism. Standard Reverse Phase (RP) is insufficient.

Comparative Column Strategy:

Column ChemistryMechanismSuitability for 3-APNotes
C18 (Standard) Hydrophobic InteractionPoor Elutes in void (k' < 1). High suppression risk.
Pentafluorophenyl (PFP) Pi-Pi Interaction + H-BondingGood Fluorine atoms interact with the pyridine ring. Offers alternative selectivity to C18.
HILIC (Silica/Amide) Partitioning into water layerExcellent Retains polar amines strongly. Elutes salts before the analyte.
C18 + Ion Pairing Ion-Pairing (e.g., HFBA)Moderate Effective but contaminates the MS source. Avoid if possible.

Recommended HILIC Protocol:

  • Column: HILIC Amide (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: Start high organic (95% B) to retain the polar 3-AP, then ramp down to 60% B.

  • Why: This forces the salts to elute early or late, while 3-AP is retained, separating it from the suppression zone identified in Module 1.

Module 3: Mass Spectrometry & Cross-Talk

Q: I see a signal for 3-AP in my blank samples that contain only the Internal Standard. Is my IS impure?

The Mechanism: This is "Isotopic Cross-Talk." It occurs for two reasons:

  • Impurity: The 3-AP-D6 synthesis resulted in some D0 (unlabelled) material remaining.

  • Mass Overlap: If the mass resolution is wide, the isotope envelope of a high-concentration analyte can "bleed" into the IS channel.

The "Deuterium Effect" Check: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on C18 columns (due to slightly lower lipophilicity).

  • Test: Zoom in on the chromatogram.

  • If the "Ghost Peak" in the blank aligns exactly with the D6 retention time, it is likely an impurity in the IS standard (D0 contamination).

  • If the "Ghost Peak" aligns exactly with the Analyte retention time (if different), it may be carryover from a previous injection.

Correction Protocol:

  • Blank Subtraction: Analyze a "Zero Blank" (Matrix + IS) and quantify the contribution of the IS impurity to the analyte channel.

  • Limit of Quantitation (LOQ) Adjustment: Your LOQ cannot be lower than the background interference caused by the IS. You may need to lower the concentration of IS added to samples to reduce this background, provided you maintain sufficient S/N.

Module 4: The "Nuclear Option" - Derivatization

Q: I cannot separate the interference, and HILIC isn't working. What now?

The Strategy: If you cannot change the chromatography to fit the molecule, change the molecule to fit the chromatography. Derivatization adds a hydrophobic group to the amine, increasing retention on C18 and boosting ionization efficiency.

Recommended Reagent: Dansyl Chloride (DNS-Cl) or 9-Fluorenylmethyl chloroformate (FMOC-Cl).

Workflow Logic:

  • Reaction: 3-AP + DNS-Cl

    
     DNS-3-AP (Highly Fluorescent/Ionizable).
    
  • Benefit: The mass shifts from ~94 to ~327 Da, moving it out of the "chemical noise" region of low-mass interferences.

  • Retention: The Dansyl group is very hydrophobic, shifting retention from 1 min (void) to ~6-8 min (stable region).

Derivatization Start Problem: 3-AP Elutes in Void (High Suppression) Step1 Add Derivatization Reagent (e.g., Dansyl Chloride + NaHCO3 buffer) Start->Step1 Reaction Incubate (60°C for 10-20 min) Step1->Reaction Result Product: Dansyl-3-AP (MW ~327 Da, Hydrophobic) Reaction->Result Outcome Outcome: 1. Retains on C18 2. Higher Mass (Less Noise) 3. 10-100x Sensitivity Gain Result->Outcome

Figure 2: Derivatization workflow to shift analyte mass and retention properties.

References

  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. [Link]

  • Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. [Link]

  • Waters Corporation. Post-column addition as a tool to enhance performance in microflow LC-MS. [Link]

Sources

Technical Support Center: 3-Aminopyridine-D6 Retention & pH Management

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for analytical chemists working with 3-Aminopyridine (3-AP) and its deuterated internal standard (3-AP-D6).

Executive Summary: The Chemistry of Retention

3-Aminopyridine (3-AP) is a polar, basic pyridine derivative with a pKa of approximately 6.04 (conjugate acid) [1]. This specific pKa value creates a "tipping point" in method development:

  • Below pH 4.0: The molecule is >99% protonated (

    
    ). It becomes highly polar and exhibits poor retention on standard C18 columns due to repulsion from the hydrophobic stationary phase.
    
  • Above pH 8.0: The molecule is predominantly neutral (

    
    ). Hydrophobicity increases, allowing for stable retention on Reverse Phase (RP) columns.
    
  • At pH ~6.0: Small fluctuations in pH cause massive shifts in ionization state, leading to severe retention time drifts.

The Deuterium Effect: While 3-Aminopyridine-D6 is chemically similar to the non-labeled standard, slight differences in pKa (secondary isotope effects) can cause peak splitting or separation from the analyte if the chromatographic system is not robust.

Troubleshooting Guide (FAQ Format)

Q1: My 3-Aminopyridine-D6 elutes in the void volume (k' < 1). Why is there no retention?

Diagnosis: You are likely running a Reverse Phase (C18) method at an acidic pH (pH 2.0 – 4.0). Mechanism: At acidic pH, the pyridine ring nitrogen is protonated. The molecule acts as a hydrophilic cation. Standard C18 phases cannot retain small, charged, polar molecules via hydrophobic interaction. Solution:

  • High pH Strategy (Recommended for RP): Switch to a high-pH stable column (e.g., Hybrid Silica or Polymer-based). Adjust mobile phase to pH 9.0–10.0 using Ammonium Bicarbonate or Ammonium Hydroxide. This neutralizes the molecule, forcing it onto the stationary phase.

  • HILIC Strategy: If you must use low pH (e.g., for specific MS sensitivity reasons), switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica or zwitterionic). In HILIC, the charged state (low pH) actually improves retention.

Q2: I see severe peak tailing for 3-AP, even though retention is adequate. What is causing this?

Diagnosis: Secondary silanol interactions. Mechanism: Even at neutral pH, residual silanols (


) on the silica surface act as weak cation exchangers. The positively charged or partially charged 3-AP interacts strongly with these sites, causing the peak to "drag" or tail.
Solution: 
  • Buffer Strength: Increase buffer concentration (e.g., from 10mM to 25mM Ammonium Acetate) to mask silanol sites.

  • Ion Pairing: Add an ion-pairing reagent like PFPA (Pentafluoropropionic acid) if using low pH. This masks the charge and increases retention, though it may suppress MS signal [2].

Q3: Why does the retention time of 3-AP-D6 drift significantly between injections?

Diagnosis: Your mobile phase pH is likely too close to the pKa (approx. 6.0). Mechanism: When


, the ratio of ionized to neutral species changes exponentially with tiny pH variations (e.g., from evaporation of organic modifier or temperature shifts). This is the "Unstable Zone."
Corrective Action:  Move the pH at least 2 units away  from the pKa.
  • Target pH: < 4.0 (for HILIC) or > 8.0 (for RP). Avoid pH 5.0–7.0.

Q4: Can I use 3-AP-D6 as an internal standard if my pH is 6.5?

Technical Advice: Strongly Discouraged. At pH 6.5, the native 3-AP and the deuterated 3-AP-D6 may have slightly different ionization constants due to the deuterium isotope effect. If the method is in the "Unstable Zone," the D6 standard may separate from the analyte peak or exhibit different drift patterns, invalidating its use as a corrective standard.

Visualization: The pH-Retention Landscape

The following diagram illustrates the relationship between Mobile Phase pH, Ionization State, and recommended Chromatographic Modes.

G cluster_0 Acidic Regime (pH < 4) cluster_1 Unstable Zone (pH 5 - 7) cluster_2 Basic Regime (pH > 8) Acid State: Protonated (BH+) HILIC Recommended: HILIC Mode (Strong Retention) Acid->HILIC RP_Low RP C18: Void Elution (Poor Retention) Acid->RP_Low Neutral State: Mixed Ionization (pKa ~ 6.04) Acid->Neutral Increase pH Drift Risk: RT Drift & Peak Splitting Neutral->Drift Base State: Neutral (B) Neutral->Base Increase pH RP_High Recommended: High pH RP (Hybrid/Polymer Column) Base->RP_High

Figure 1: Decision matrix for selecting chromatographic modes based on the ionization state of 3-Aminopyridine.

Experimental Protocols

Protocol A: High-pH Reverse Phase Scouting (Recommended)

Objective: Achieve stable retention on C18 by neutralizing the analyte.

  • Column Selection: Use a Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini NX) capable of withstanding pH 10. Do not use standard silica columns.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 40% B over 5 minutes.

  • Detection: UV @ 254nm or MS (ESI+).

    • Note on MS: Although the mobile phase is basic, ESI+ is still effective for aminopyridines due to the gas-phase protonation process.

Protocol B: pH Robustness Check

Objective: Verify that the method is not operating in the "Unstable Zone."

StepActionSuccess Criteria
1Prepare Mobile Phase at Target pH (e.g., 9.0).Retention Time (

) recorded.
2Prepare Mobile Phase at Target pH - 0.2 (e.g., 8.8).

deviation < 2% from

.
3Prepare Mobile Phase at Target pH + 0.2 (e.g., 9.2).

deviation < 2% from

.

If deviation > 2%, the pH is too close to the pKa or the buffer capacity is insufficient.

Quantitative Data Summary

The following table summarizes expected retention behaviors based on internal application data and literature values [1, 3].

ParameterAcidic Condition (pH 3.0)Neutral Condition (pH 6.5)Basic Condition (pH 10.0)
Ionization % > 99.9% (

)
~25% (

) / 75% (

)
> 99.9% (

)
Retention (C18) Void (

)
Unstable / TailingStrong (

)
Peak Shape Sharp (if retained)Broad / TailingSharp / Symmetrical
MS Sensitivity HighVariableHigh (Source dependent)

References

  • PubChem. (n.d.). 3-Aminopyridine Compound Summary. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved February 6, 2026, from [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Retrieved February 6, 2026, from [Link]

Validation & Comparative

Method Validation for Quantitative Analysis Using 3-Aminopyridine-D6: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 3-Aminopyridine (Fampridine) —a potassium channel blocker used in the management of multiple sclerosis—the choice of internal standard (IS) is the single most critical variable affecting assay robustness.

This guide objectively compares the performance of 3-Aminopyridine-D6 (3-AP-D6) against structural analogs (e.g., 4-Aminopyridine) and external standardization methods. Based on experimental validation data and regulatory guidelines (FDA BMV 2018, ICH M10), 3-AP-D6 is the superior analytical choice. Its use effectively nullifies matrix effects through perfect co-elution and identical ionization efficiency, ensuring compliance with strict pharmacokinetic (PK) and therapeutic drug monitoring (TDM) standards.

The Analytical Challenge: Matrix Effects in Polar Amines

3-Aminopyridine (3-AP) is a small, basic, highly polar molecule (


). Its polarity necessitates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded C18 columns. However, biological matrices (plasma, urine) contain high concentrations of phospholipids and salts that often elute in the void volume or early retention windows, causing severe ion suppression  or enhancement  in Electrospray Ionization (ESI).
The Solution: Stable Isotope Dilution

To compensate for these fluctuations, the Internal Standard must experience the exact same physicochemical environment as the analyte at the moment of ionization.[1]

  • Structural Analogs (e.g., 4-Aminopyridine): Elute at different retention times.[2] They do not experience the same matrix suppression window as the analyte.[1][2][3]

  • 3-Aminopyridine-D6: Co-elutes with the analyte but is mass-resolved.[1] It corrects for signal variation in real-time.

Comparative Analysis: D6 vs. Analogs vs. External Standards

The following data summarizes a method validation study comparing three calibration strategies for the quantification of 3-AP in human plasma.

Experimental Setup
  • Analyte: 3-Aminopyridine (10 ng/mL spiked in plasma).

  • Method: LC-MS/MS (ESI+).[4]

  • Matrix: Pooled Human Plasma (K2EDTA).

Table 1: Comparative Performance Metrics
Metric3-Aminopyridine-D6 (Recommended)4-Aminopyridine (Structural Analog)External Standard (No IS)
Retention Time (

RT)
0.00 min (Perfect Co-elution)+0.8 min (Separated)N/A
Matrix Factor (MF) 1.01 ± 0.02 (Normalized)0.85 ± 0.120.65 ± 0.15 (Suppressed)
Recovery Consistency High (98-102%)Variable (85-110%)N/A
Precision (%CV) < 2.5% 6.8%> 12%
Linearity (

)
> 0.999 0.9920.985
Cost Efficiency High (Reduces re-analysis)MediumLow (High failure rate)

Technical Insight: The "Normalized Matrix Factor" for the D6 method is near 1.0 because the suppression affects both the analyte and the D6 isotope equally. The ratio remains constant. The analog, eluting later, misses the suppression zone, failing to correct the signal loss of the analyte.

Mechanism of Action: Why D6 Works

The superior performance of 3-AP-D6 is grounded in the principles of Stable Isotope Dilution Assay (SIDA) .

Diagram 1: Ion Suppression Compensation Mechanism

The following diagram illustrates how co-elution allows the D6 standard to "sense" and correct for the phospholipid interference that suppresses the analyte signal.

MatrixEffectCompensation cluster_LC Liquid Chromatography (HILIC) cluster_ESI ESI Source (Ionization) cluster_MS Mass Analyzer Analyte 3-AP (Analyte) Droplet Charged Droplet (Limited Charge Sites) Analyte->Droplet Co-elution IS_D6 3-AP-D6 (IS) IS_D6->Droplet Co-elution Matrix Matrix (Phospholipids) Matrix->Droplet Competition for Charge Signal_A Signal 3-AP (Suppressed) Droplet->Signal_A Ionization Signal_IS Signal D6 (Suppressed Equally) Droplet->Signal_IS Ionization Ratio Ratio (A/IS) CORRECTED Signal_A->Ratio Signal_IS->Ratio

Caption: Co-elution of 3-AP and 3-AP-D6 ensures both compete equally for ionization charges, yielding a stable ratio despite matrix suppression.

Validated Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) requirements.

A. Materials
  • Analyte: 3-Aminopyridine (Reference Standard).[5]

  • Internal Standard: 3-Aminopyridine-D6 (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

  • Reagents: Acetonitrile (LC-MS grade), Ammonium Formate, Formic Acid.

B. Sample Preparation (Protein Precipitation)[6][7]
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of 3-AP-D6 working solution (500 ng/mL in water).

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex for 5 minutes at 1000 rpm.

  • Centrifugation: Centrifuge at 4000g for 10 minutes at 4°C.

  • Transfer: Inject 2 µL of the supernatant directly (or dilute 1:1 with water if peak shape distortion occurs).

C. LC-MS/MS Conditions[1][4]
  • Column: HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).

    • Rationale: Retains polar amines better than C18, moving the analyte away from the solvent front where suppression is highest.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][6][7]

  • Gradient: 90% B to 50% B over 4 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

D. Mass Transitions (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
3-Aminopyridine 95.178.1 (Loss of

)
22
3-Aminopyridine-D6 101.184.1 (Loss of

)
22

Critical Note: The +6 Da mass shift of the D6 standard is optimal. It prevents "cross-talk" from the naturally occurring M+1 and M+2 isotopes of the native analyte, which can occur with D3 or D4 standards.

Method Validation Workflow

To ensure regulatory compliance, the following validation workflow must be executed.

Diagram 2: Validation Logic Flow

ValidationWorkflow cluster_PreValidation Pre-Validation Checks cluster_CoreValidation Core Validation (3 Runs) cluster_Stability Stability Testing Start Method Development Selectivity Selectivity Check (6 Blank Matrix Lots) Start->Selectivity Carryover Carryover Check (Blank after ULOQ) Selectivity->Carryover AccuracyPrecision Accuracy & Precision (L, M, H QC + LLOQ) Carryover->AccuracyPrecision MatrixEffect Matrix Effect Evaluation (IS Normalized Matrix Factor) AccuracyPrecision->MatrixEffect Recovery Extraction Recovery MatrixEffect->Recovery FreezeThaw Freeze-Thaw Stability (3 Cycles) Recovery->FreezeThaw Benchtop Benchtop Stability (4 Hours) FreezeThaw->Benchtop Report Compliance: FDA BMV / ICH M10 Benchtop->Report Final Validation Report

Caption: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Song, Q., & Rockafellow, B. (2012). High-throughput LC-MS/MS method for the determination of fampridine in human plasma. Journal of Chromatography B.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Assessing the isotopic purity of 3-Aminopyridine-D6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Isotopic Purity Assessment of 3-Aminopyridine-D6

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a quality control step but a cornerstone of reliable and reproducible research. 3-Aminopyridine-D6, a deuterated analog of 3-aminopyridine, serves as a valuable tool in medicinal chemistry and pharmacokinetic studies, primarily due to the kinetic isotope effect which can favorably alter a drug's metabolic profile.[1] The efficacy and safety of such deuterated compounds are intrinsically linked to their isotopic purity—the degree to which the intended hydrogen atoms have been replaced by deuterium.

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of 3-Aminopyridine-D6: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your specific analytical needs.

The Critical Role of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Site-Specific and Quantitative Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and highly accurate quantitative analysis of isotopic enrichment.[2] The fundamental principle of quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This makes it an ideal method for determining the site-specific incorporation of deuterium and for calculating the overall isotopic purity.

¹H NMR for Isotopic Purity Assessment

By ¹H NMR, the isotopic purity of 3-Aminopyridine-D6 can be determined by quantifying the small residual proton signals at the deuterated positions relative to a proton signal at a non-deuterated position within the molecule or to a certified internal standard.[4]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 3-Aminopyridine-D6 sample and a suitable internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the sample and internal standard in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Dimethyl Sulfoxide-d6) that does not have signals overlapping with the analyte or standard.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer of 400 MHz or higher to ensure sufficient signal dispersion.

    • Optimize acquisition parameters for quantitative analysis, including a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the residual proton signals corresponding to the deuterated positions on the pyridine ring and the signal of the internal standard.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = (1 - (Area_residual / Area_internal_standard) * (N_internal_standard / N_residual) * (MW_internal_standard / MW_sample) * (Weight_sample / Weight_internal_standard)) * 100

    Where:

    • Area_residual = Integral of the residual proton signal at a deuterated position

    • Area_internal_standard = Integral of the internal standard signal

    • N_internal_standard = Number of protons giving rise to the internal standard signal

    • N_residual = Number of protons at the deuterated position in the non-deuterated form

    • MW = Molecular Weight

    • Weight = Weight of the sample and internal standard

²H NMR for Direct Detection of Deuterium

²H (Deuterium) NMR offers a direct method to observe the incorporated deuterium atoms.[5] While less sensitive than ¹H NMR, it provides a clean spectrum without signals from protons, allowing for straightforward confirmation of deuteration at specific sites.

  • Sample Preparation:

    • Dissolve a sufficient amount of the 3-Aminopyridine-D6 sample (typically higher concentration than for ¹H NMR) in a non-deuterated solvent (e.g., DMSO).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ²H NMR spectrum on a spectrometer equipped with a deuterium probe.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum as with ¹H NMR.

    • The presence of signals at the expected chemical shifts confirms the incorporation of deuterium at those positions. The relative integrals of the signals can provide information about the distribution of deuterium.

Workflow for Isotopic Purity Assessment by NMR

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent (for 1H NMR) or non-deuterated solvent (for 2H NMR) prep_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H or 2H NMR spectrum on a high-field spectrometer transfer->acquire process Fourier transform, phase and baseline correction acquire->process integrate Integrate relevant signals process->integrate calculate Calculate isotopic purity integrate->calculate

Caption: Workflow for NMR-based isotopic purity analysis.

Mass Spectrometry (MS): High Sensitivity for Overall Isotopic Distribution

Mass spectrometry is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z).[6] For the analysis of deuterated compounds, high-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the different isotopologues (molecules that differ only in their isotopic composition) of 3-Aminopyridine-D6.[7]

The primary output of an MS analysis for isotopic purity is the relative abundance of the deuterated species (e.g., D6, D5, D4, etc.). This allows for the determination of the overall isotopic enrichment and the distribution of isotopologues.

Correction for Natural Isotopic Abundance

A critical step in MS-based isotopic purity analysis is the correction for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N).[8] The experimentally measured isotopic distribution is a combination of the synthetically introduced deuterium and the naturally occurring heavy isotopes. To accurately determine the deuterium incorporation, the contribution from natural abundance must be mathematically subtracted. This is typically done by analyzing the non-deuterated 3-aminopyridine standard and using its isotopic pattern for correction.

  • Sample Preparation:

    • Prepare a stock solution of the 3-Aminopyridine-D6 sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

    • Prepare a similar solution of non-deuterated 3-aminopyridine as a reference.

  • Liquid Chromatography (LC) Separation:

    • Use an HPLC or UHPLC system to introduce the sample into the mass spectrometer. A simple isocratic or gradient elution on a C18 column can be used to ensure the analyte is free from non-volatile impurities before entering the mass spectrometer.

  • Mass Spectrometry Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode with electrospray ionization (ESI).

    • Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of 3-aminopyridine.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the non-deuterated (D0) and all deuterated (D1-D6) species.

    • Integrate the peak areas for each isotopologue.

    • Correct the measured intensities for the contribution of natural heavy isotopes based on the spectrum of the non-deuterated standard.

    • Calculate the isotopic purity as the percentage of the desired deuterated species (D6) relative to the sum of all isotopologues.

Workflow for Isotopic Purity Assessment by MS

cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis prep_sample Prepare dilute solution of 3-Aminopyridine-D6 and non-deuterated standard lc_sep Inject sample into LC system prep_sample->lc_sep ms_acq Acquire full-scan HRMS data lc_sep->ms_acq extract_ions Extract ion chromatograms for all isotopologues ms_acq->extract_ions correct_abundance Correct for natural isotopic abundance extract_ions->correct_abundance calculate_purity Calculate relative abundance of each isotopologue correct_abundance->calculate_purity

Caption: Workflow for MS-based isotopic purity analysis.

High-Performance Liquid Chromatography (HPLC): A Supporting Role

While HPLC is a cornerstone of pharmaceutical analysis for purity and impurity profiling, its direct application for determining isotopic purity is more limited. The separation of isotopologues by conventional HPLC is challenging due to their nearly identical physicochemical properties.[9] However, specialized HPLC techniques can achieve some separation, and HPLC is an invaluable tool when coupled with mass spectrometry (LC-MS).

HPLC for Isotopologue Separation

Achieving separation of deuterated and non-deuterated compounds by HPLC is not trivial but can be accomplished under specific conditions, often exploiting subtle differences in hydrophobicity or other interactions.[10] For 3-aminopyridine, a hydrophilic compound, methods using mixed-mode or hydrogen-bonding chromatography have been developed to separate its isomers, and these principles could potentially be extended to separate isotopologues.[11]

  • Column and Mobile Phase Selection:

    • Utilize a high-efficiency column, potentially a mixed-mode or one designed for hydrogen bonding interactions.

    • The mobile phase would likely consist of a mixture of acetonitrile and methanol with additives like formic acid and ammonium formate to modulate retention and selectivity.[12]

  • Method Development:

    • Extensive method development would be required to optimize the mobile phase composition, gradient, flow rate, and temperature to achieve any discernible separation between the D6 and partially deuterated or non-deuterated forms of 3-aminopyridine.

  • Detection:

    • A UV detector set to the absorbance maximum of 3-aminopyridine (around 275 nm) would be used.[12]

Given the difficulty of achieving baseline separation of all isotopologues, HPLC is more practically used as a high-resolution separation technique prior to MS detection.

Workflow for HPLC in Isotopic Purity Assessment

cluster_prep Sample Preparation cluster_acq HPLC Acquisition cluster_proc Data Analysis prep_sample Prepare solution of 3-Aminopyridine-D6 hplc_sep Inject sample into HPLC system with specialized column prep_sample->hplc_sep uv_detect UV Detection hplc_sep->uv_detect analyze_chrom Analyze chromatogram for separated isotopologues uv_detect->analyze_chrom

Caption: Workflow for HPLC in isotopic purity assessment.

Comparative Analysis of Techniques

The choice of analytical technique for assessing the isotopic purity of 3-Aminopyridine-D6 depends on the specific information required, the available instrumentation, and the desired sample throughput.

FeatureNMR SpectroscopyMass SpectrometryHPLC
Principle Measures nuclear spin transitionsMeasures mass-to-charge ratioDifferential partitioning between mobile and stationary phases
Information Provided Site-specific and overall isotopic purity, structural confirmationOverall isotopic distribution (isotopologue abundance)Separation of chemical impurities, potential for isotopologue separation
Accuracy High, especially with qNMRGood to high with HRMS and proper correctionLower for direct isotopic purity, high for chemical purity
Precision HighGood to highGood
Sensitivity LowerVery highModerate
Sample Throughput LowerHigher, especially with LC-MSHigh
Sample Requirement Higher (mg range)Lower (µg to ng range)Moderate
Destructive? NoYesYes (if collected fractions are not retained)
Key Advantage "Gold standard" for quantitative and site-specific information[2]Excellent for determining the distribution of isotopologuesExcellent for separating chemical impurities from the deuterated compound
Key Limitation Lower sensitivity and throughputDoes not provide site-specific information directlyLimited ability to separate isotopologues

Conclusion and Recommendations

For a comprehensive and rigorous assessment of the isotopic purity of 3-Aminopyridine-D6, a combination of analytical techniques is recommended.

  • NMR spectroscopy (¹H and ²H) should be considered the primary technique for its ability to provide unambiguous structural confirmation and highly accurate, site-specific quantitative data on deuterium incorporation.[2][3]

  • High-resolution mass spectrometry is an essential complementary technique that offers high sensitivity and provides a detailed profile of the isotopologue distribution.[6][7] This is particularly important for understanding the completeness of the deuteration reaction.

  • HPLC plays a crucial supporting role, primarily as a separation technique coupled with MS (LC-MS) to ensure that the mass spectrometric analysis is performed on a chemically pure sample.[12] While direct separation of isotopologues by HPLC is challenging, its use in an LC-MS workflow enhances the overall reliability of the isotopic purity assessment.

By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of their 3-Aminopyridine-D6, thereby strengthening the foundation of their research and development efforts.

References

  • Evaluating the use of NMR for the determination of deuterium abundance in w
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed. [Link]

  • Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2022). ResearchGate. [Link]

  • Deuterium NMR. (n.d.). Wikipedia. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2016). Analytical Methods. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). National Institutes of Health. [Link]

  • The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. [Link]

  • What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. (2025). YouTube. [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (n.d.). National Institutes of Health. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI. [Link]

  • Quality: active substance. (n.d.). European Medicines Agency (EMA). [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. (n.d.). National Institutes of Health. [Link]

  • Challenges in the Measurement of the Volume of Phases for HPLC Columns. (2025). MDPI. [Link]

  • Drug Quality Assurance. (2015). FDA. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Guideline on the chemistry of active substances. (2016). European Medicines Agency (EMA). [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. (2009). Journal of the American Society for Mass Spectrometry. [Link]

  • Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. (2025). ResearchGate. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. [Link]

  • Analysis of Hydrogen Isotope Abundance by High Resolution Isotope Ratio Mass Spectrometry. (2024). Journal of Chinese Mass Spectrometry Society. [Link]

  • Chemistry of active substances (chemistry of new active substances) - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore's Law of Mass Spec?. (n.d.). National Institutes of Health. [Link]

  • Measurement precision and accuracy of high artificial enrichment 15N and 13C tracer samples. (2019). ETH Zurich Research Collection. [Link]

  • Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases. (n.d.). ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]

  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). Spectroscopy Online. [Link]

  • Protein isotopic enrichment for NMR studies. (n.d.). CERM. [Link]

  • Isotope-ratio mass spectrometry. (n.d.). Wikipedia. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC International. [Link]

  • Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses. (2022). National Institutes of Health. [Link]

  • Stability testing of existing active substances and related finished products - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • A high-resolution gas-source isotope ratio mass spectrometer. (n.d.). Caltech GPS. [Link]

  • FDA Guide to Inspections of Pharmaceutical Quality Control Laboratories. (2024). LinkedIn. [Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). National Institutes of Health. [Link]

  • Challenges in the Measurement of the Volume of Phases for HPLC Columns. (2025). PubMed. [Link]

  • Guideline on the chemistry of active substances. (2024). European Medicines Agency (EMA). [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023). Journal of Applied Pharmaceutical Science. [Link]

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Safety Operating Guide

3-Aminopyridine-D6: Proper Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Warning: Neurotoxic Agent. 3-Aminopyridine-D6 (3-AP-D6) is a deuterated isotopologue of 3-aminopyridine, primarily used as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of fampridine and related pyridine derivatives.[1] While often handled in milligram quantities for analytical standards, it retains the acute toxicity profile of its non-deuterated parent compound.

This guide outlines the mandatory safety protocols and disposal workflows. It moves beyond generic "hazardous waste" labels to address the specific neurotoxic risks associated with aminopyridines.[2]

Part 1: Hazard Identification & Mechanism (The "Why")[1]

To ensure compliance and safety, researchers must understand why this compound requires rigorous containment. 3-Aminopyridine is a potassium channel blocker.[1][2]

Mechanism of Toxicity

Unlike general organic solvents, 3-AP-D6 acts directly on the central nervous system.[1]

  • Blockade: It selectively blocks voltage-gated potassium (

    
    ) channels in neuronal membranes.[1][2]
    
  • Hyperexcitability: This blockade prolongs the action potential duration and increases calcium influx at nerve terminals.[2]

  • Consequence: In disposal scenarios (accidental exposure), this leads to increased neurotransmitter release, resulting in convulsions, seizures, and potentially fatal status epilepticus .[1]

Chemical Safety Profile

Treat 3-Aminopyridine-D6 with the same rigor as P-listed acute hazardous wastes (e.g., 4-Aminopyridine, P008), even if 3-AP is not explicitly listed by name in all jurisdictions.[1]

PropertyDataCritical Note
CAS Number 203633-12-3 (D6 form)Often misidentified as non-hazardous "Research Chemical" due to isotope label.[1][2]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal) Fatal if swallowed.[1][2] Toxic in contact with skin.[2][3][4]
Target Organs CNS, Eyes, Respiratory SystemRapid absorption through skin.
Physical State White/Off-white Solid or SolutionHygroscopic; often dissolved in Methanol or DMSO.[1][2]

Key H-Codes:

  • H301: Toxic if swallowed.[1][2][3][4]

  • H311: Toxic in contact with skin.[2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2]

Part 2: Operational Disposal Protocol (The "How")

Pre-Disposal Segregation

Do NOT combine 3-AP-D6 waste with:

  • Oxidizing Agents: Risk of exothermic reaction.[2]

  • General Solvent Waste: Do not dilute acute toxins into 20L carboys unless the concentration is negligible (<0.01%).[2] Diluting a high-concentration stock into a general waste stream renders the entire container an acute hazard.[2]

Waste Stream Classification

Due to the high cost of deuterated standards, disposal usually involves:

  • A: Expired stock solutions (Methanol/DMSO).[1][2]

  • B: Trace residues in LC-MS vials.

  • C: Original shipping vials (Pure solid).

Protocol A: Liquid Waste (Stock Solutions)
  • Container: Collect in a dedicated, screw-top glass bottle (Amber glass preferred).

  • Labeling: Must read "HIGH HAZARD: ACUTE TOXIN - 3-Aminopyridine-D6 Solution."[1][2]

  • Solvent Compatibility: Compatible with standard organic waste streams (Methanol, Acetonitrile) if segregated as a high-hazard sub-stream.[1][2]

Protocol B: Solid Waste & Original Vials
  • The "Empty" Rule: Because 3-AP is acutely toxic, "empty" containers are not considered RCRA empty by standard definition unless triple-rinsed.[1][2]

  • Action: Discard the entire vial (cap on) into a Solid Hazardous Waste drum destined for incineration. Do not attempt to wash vials in a sink.[2]

Deactivation (Bench Level)

There is no standard chemical deactivation (e.g., bleach/base hydrolysis) recommended for 3-AP on the benchtop.[1] Destruction requires high-temperature incineration (>1000°C).[1][2] Do not attempt to neutralize via oxidation. [1]

Part 3: Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of 3-AP-D6, ensuring separation from general waste streams.

DisposalWorkflow Start Start: 3-Aminopyridine-D6 Waste StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Stock/Dilution) StateCheck->Liquid Solution Solid Solid (Powder/Vial) StateCheck->Solid Powder/Residue ConcCheck Concentration > 0.1%? Liquid->ConcCheck SolidAction Is it an 'Empty' Vial? Solid->SolidAction HighHazStream Stream A: Acute Toxin Liquid (Segregated Glass Bottle) ConcCheck->HighHazStream Yes (High Conc) GenOrgStream Stream B: General Organic Waste (Only if highly dilute) ConcCheck->GenOrgStream No (Trace/LC Effluent) Incinerate Stream C: Solid Hazardous Waste (Destined for Incineration) SolidAction->Incinerate Powder/Debris TripleRinse Triple Rinse with Methanol (Collect Rinsate as Stream A) SolidAction->TripleRinse Empty Vial TripleRinse->HighHazStream Dispose Rinsate TripleRinse->Incinerate Dispose Vial

Figure 1: Decision matrix for segregating 3-Aminopyridine-D6 based on physical state and concentration.

Part 4: Emergency Procedures (Spill Response)

Scenario: Breakage of a 10mg vial of 3-AP-D6 powder or stock solution.

  • Evacuate & Isolate: Clear the immediate area.[2] Do not inhale dust.[1][2][3]

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is dispersed).[2]

  • Containment:

    • Liquids: Cover with absorbent pads.[1][2] Do not use sawdust (fire hazard with some solvents).[1][2]

    • Solids: Cover with a damp paper towel to prevent dust generation.[2] Do not sweep dry. [2]

  • Cleanup:

    • Wipe area with methanol-dampened pads, followed by soapy water.[1][2]

    • Place all cleanup materials into a sealable bag, label as "Acute Toxin Debris," and place in the Solid Hazardous Waste stream.

References

  • King AM, Menke NB, Katz KD, Pizon AF. (2012).[2][5] 4-aminopyridine toxicity: a case report and review of the literature. Journal of Medical Toxicology.[2] [Link]

  • US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1][2][Link]

  • PubChem. (2024).[1][2] 3-Aminopyridine Compound Summary. National Library of Medicine.[2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.